Lsd1-IN-25
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C32H33ClN6O3S |
|---|---|
Molecular Weight |
617.2 g/mol |
IUPAC Name |
trans-(1S,2R)-N-[[4-[3-[(3-chlorophenyl)methyl]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-7-yl]oxy-3,5-dimethoxyphenyl]methyl]-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C32H33ClN6O3S/c1-4-13-43-32-35-30-28(37-38-39(30)19-20-9-8-12-23(33)14-20)31(36-32)42-29-26(40-2)15-21(16-27(29)41-3)18-34-25-17-24(25)22-10-6-5-7-11-22/h5-12,14-16,24-25,34H,4,13,17-19H2,1-3H3/t24-,25+/m1/s1 |
InChI Key |
GTPVAJXOALUVNI-RPBOFIJWSA-N |
Isomeric SMILES |
CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CN[C@H]4C[C@@H]4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |
Canonical SMILES |
CCCSC1=NC2=C(C(=N1)OC3=C(C=C(C=C3OC)CNC4CC4C5=CC=CC=C5)OC)N=NN2CC6=CC(=CC=C6)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Lsd1-IN-25: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the mechanism of action for Lsd1-IN-25, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). It consolidates key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction to LSD1 (KDM1A)
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), marks associated with active gene transcription.[2][3] By demethylating H3K4, LSD1 typically functions as a transcriptional co-repressor.[2][4] However, it can also act as a co-activator by demethylating H3K9me1/2 in complex with the androgen receptor.[5]
Beyond histones, LSD1 also targets non-histone proteins such as p53 and DNMT1, influencing their stability and function.[1][2] Due to its role in regulating diverse cellular processes like differentiation, proliferation, and stemness, LSD1 is frequently overexpressed in a wide range of cancers, including prostate, breast, lung, and hematological malignancies, often correlating with poor prognosis.[1][4][6] This has established LSD1 as a promising therapeutic target in oncology.
Core Mechanism of Action of this compound
This compound (also referred to as Compound 9j) is a potent, selective, and orally active inhibitor of the LSD1 enzyme.[7] Its primary mechanism involves the direct inhibition of LSD1's catalytic activity.[3][7] By blocking the demethylation function of LSD1, this compound leads to the accumulation of repressive histone marks, specifically an elevation of cellular H3K4me2 levels.[7] This epigenetic alteration subsequently modifies gene expression programs, triggering anti-tumor responses.
The key downstream cellular effects resulting from this mechanism include the induction of apoptosis, cell cycle arrest at the S-phase, and the inhibition of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[7]
References
- 1. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. medchemexpress.com [medchemexpress.com]
Lsd1-IN-25: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-25, also identified as compound 9j, is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, designed for professionals in the fields of oncology research and drug development.
Discovery and Rationale
This compound was developed through a medicinal chemistry effort starting from the antiplatelet agent ticagrelor as a hit compound.[1][3] The design strategy involved incorporating a tranylcypromine (TCP) moiety, a known irreversible inhibitor of monoamine oxidases with activity against LSD1, into a triazolopyrimidine scaffold. This approach aimed to generate novel TCP-based derivatives with enhanced potency and selectivity for LSD1.
Quantitative Biological Data
The inhibitory activity and anti-proliferative effects of this compound have been quantified across various assays. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Enzymatic Activity of this compound [1][4]
| Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| LSD1 | 46.0 | 30.3 | >1000-fold | >1000-fold |
| MAO-A | >50,000 | - | - | - |
| MAO-B | >50,000 | - | - | - |
Table 2: In Vitro Anti-proliferative Activity of this compound (72h incubation) [4]
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | <10 |
| SGC-7901 | Gastric Cancer | <10 |
| H1650 | Non-Small Cell Lung Cancer | <10 |
| A549 | Non-Small Cell Lung Cancer | <10 |
| PC-3 | Prostate Cancer | <10 |
Table 3: In Vivo Anti-tumor Activity of this compound in H1650 Xenograft Model [1][4]
| Dosage (mg/kg, oral, daily for 21 days) | Tumor Weight Reduction (%) |
| 10 | 41.5 |
| 20 | 64.0 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The detailed protocol is as follows, based on the supplementary information from the primary publication:
Step 1: Synthesis of Intermediate A
-
A solution of starting material X (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) is cooled to 0 °C.
-
To this solution, add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (petroleum ether:ethyl acetate = 3:1) to afford Intermediate A.
Step 2: Synthesis of Intermediate B
-
To a solution of Intermediate A (1.0 eq) in dimethylformamide (DMF, 15 mL), add sodium azide (1.5 eq).
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give Intermediate B, which is used in the next step without further purification.
Step 3: Synthesis of this compound (Compound 9j)
-
A mixture of Intermediate B (1.0 eq) and the appropriate alkyne derivative (1.2 eq) in a 3:1 mixture of tert-butanol and water (12 mL) is treated with sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).
-
The reaction is stirred vigorously at room temperature for 24 hours.
-
The mixture is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by preparative HPLC to yield this compound as a white solid.
Biological Assays
LSD1/MAO-A/MAO-B Enzymatic Assay
This assay is performed using a commercially available kit that measures the production of hydrogen peroxide from the demethylation reaction.
-
Prepare a reaction mixture containing LSD1 enzyme, a dimethylated H3K4 peptide substrate, and varying concentrations of this compound in assay buffer.
-
Incubate the mixture at 37°C for 30 minutes.
-
Add a solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate.
-
Incubate for an additional 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths of 535/587 nm).
-
The IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.
-
A similar protocol is followed for MAO-A and MAO-B assays using their respective substrates.
Cell Proliferation Assay (CCK-8)
-
Seed cancer cells (e.g., H1650) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot Analysis for H3K4me2
-
Treat H1650 cells with this compound (1-4 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2 and total H3 (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat H1650 cells with this compound (1-4 µM) for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells (Annexin V positive).
Cell Cycle Analysis
-
Treat H1650 cells with this compound (1-4 µM) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle distribution.
In Vivo Xenograft Mouse Model
-
Subcutaneously inject H1650 cells into the flank of female BALB/c nude mice.
-
When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at doses of 10 and 20 mg/kg daily for 21 days.
-
Monitor tumor volume and body weight regularly.
-
At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: LSD1 inhibition by this compound increases H3K4me2, leading to tumor suppression.
Experimental Workflow for this compound Characterization
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and in vitro/in vivo anticancer activity of tranylcypromine-based triazolopyrimidine analogs as novel LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro/in vivo anticancer activity of tranylcypromine-based triazolopyrimidine analogs as novel… [ouci.dntb.gov.ua]
- 4. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing. | Semantic Scholar [semanticscholar.org]
Lsd1-IN-25: A Technical Guide to its Role in Histone Demethylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Lsd1-IN-25, a potent inhibitor of Lysine-specific demethylase 1 (LSD1). It details the compound's mechanism of action, its impact on cellular processes, and the experimental methodologies used for its characterization.
Introduction: Lysine-Specific Demethylase 1 (LSD1)
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2][3] LSD1 was the first histone demethylase to be discovered, challenging the long-held belief that histone methylation was a permanent epigenetic mark.[4][5] It specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks generally associated with active transcription, thereby leading to gene repression.[1][6] Conversely, in complex with the androgen receptor, LSD1 can also demethylate H3K9me1/2, a repressive mark, resulting in transcriptional activation.[1][6][7]
LSD1's activity is integral to numerous cellular processes, including cell proliferation, differentiation, and embryonic development.[8] Its dysregulation and overexpression have been linked to various cancers, such as prostate, breast, and lung cancer, as well as acute myeloid leukemia (AML), making it a significant target for therapeutic intervention.[8] LSD1 is often a component of larger protein complexes, such as the CoREST and NuRD complexes, which are essential for its ability to demethylate nucleosomes.[1][9]
This compound: A Potent and Selective LSD1 Inhibitor
This compound (also referred to as Compound 9j in some literature) is a potent, selective, and orally active small molecule inhibitor of LSD1.[10] Its inhibitory action restores histone methylation levels, leading to significant anti-tumor effects, including the induction of apoptosis and cell cycle arrest in cancer cells.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, detailing its biochemical potency and its effects on various cancer cell lines.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Description |
| IC₅₀ | 46 nM | The half-maximal inhibitory concentration against LSD1 enzyme activity.[10] |
| Kᵢ | 30.3 nM | The inhibition constant, indicating the binding affinity of the inhibitor to the LSD1 enzyme.[10] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Treatment | Result |
| Cell Proliferation | Various solid tumor lines¹ | 0-20 µM for 72h | Potent anti-proliferative activity observed.[10] |
| Apoptosis Induction | H1650 | 1 µM, 2 µM, 4 µM for 24h | 43.9%, 44.5%, and 45.7% apoptotic cells, respectively (vs. 12.7% in control).[10] |
| Cell Cycle Arrest | H1650 | 1 µM, 2 µM, 4 µM for 24h | S-phase population increased to 33.32%, 39.81%, and 43.26%, respectively (vs. 29.97% in control).[10] |
| In Vivo Tumor Reduction | H1650 Xenograft | 10 mg/kg (oral, daily) | 41.5% reduction in average tumor weight over 21 days.[10] |
| In Vivo Tumor Reduction | H1650 Xenograft | 20 mg/kg (oral, daily) | 64.0% reduction in average tumor weight over 21 days.[10] |
¹ Cell lines tested include MGC-803, SGC-7901, GES-1, MCF-7, H1650, A549, H460, PC-3, and EC-109.[10]
Mechanism of Action and Cellular Consequences
LSD1-Mediated Histone Demethylation
LSD1 catalyzes the demethylation of histone lysine residues through a FAD-dependent oxidative process.[8] In this reaction, the methylated lysine is oxidized to an iminium cation intermediate, while FAD is reduced to FADH₂.[8] The FADH₂ is then re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[8] The unstable iminium cation is subsequently hydrolyzed, yielding a demethylated lysine and formaldehyde.[8]
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Function of Lsd1-IN-25
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-25, a novel, potent, and selective inhibitor of Lysine-specific demethylase 1 (LSD1), has demonstrated significant anticancer activity in preclinical studies. As a tranylcypromine-based triazolopyrimidine analog, it represents a promising therapeutic agent. This technical guide provides a comprehensive overview of the biological function of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols. Furthermore, it visualizes the intricate signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its core functions.
Core Mechanism of Action
This compound is an orally active inhibitor of LSD1, an enzyme crucial for the demethylation of mono- and di-methylated lysine residues on histone and non-histone proteins.[1] By inhibiting LSD1, this compound effectively elevates the cellular levels of histone H3 lysine 4 dimethylation (H3K4me2), a key epigenetic mark associated with transcriptional regulation.[2] This inhibition disrupts the normal gene expression patterns in cancer cells, leading to the suppression of oncogenic pathways and the activation of tumor-suppressing mechanisms.
Quantitative Biological Data
The following tables summarize the key quantitative data demonstrating the efficacy and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) | Selectivity |
| LSD1 | 46 | 30.3 | - |
| MAO-A | >10,000 | - | >217-fold vs LSD1 |
| MAO-B | >10,000 | - | >217-fold vs LSD1 |
Data compiled from publicly available information.
Table 2: Anti-proliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | <10 |
| SGC-7901 | Gastric Cancer | <10 |
| H1650 | Non-small cell lung cancer | <10 |
| A549 | Non-small cell lung cancer | <10 |
| PC-3 | Prostate Cancer | <10 |
Data compiled from publicly available information demonstrating broad-spectrum activity.[3]
Table 3: Cellular Effects of this compound on H1650 Cells
| Effect | Concentration (μM) | Observation |
| Apoptosis | 1 | 43.9% apoptotic cells |
| 2 | 44.5% apoptotic cells | |
| 4 | 45.7% apoptotic cells | |
| Control | 12.7% apoptotic cells | |
| S-phase Arrest | 1 | 33.32% of cells in S phase |
| 2 | 39.81% of cells in S phase | |
| 4 | 43.26% of cells in S phase | |
| Control | 29.97% of cells in S phase |
Data extracted from in vitro studies on the H1650 human lung cancer cell line.[1]
Table 4: In Vivo Antitumor Activity of this compound in H1650 Xenograft Model
| Dosage (mg/kg) | Administration | Treatment Duration | Tumor Weight Reduction |
| 10 | Oral, once daily | 21 days | 41.5% |
| 20 | Oral, once daily | 21 days | 64.0% |
Results from a nude mouse xenograft model demonstrating significant tumor growth inhibition.[1]
Key Biological Functions and Signaling Pathways
This compound exerts its anticancer effects through the modulation of several critical cellular processes:
Inhibition of Epithelial-Mesenchymal Transition (EMT)
LSD1 plays a crucial role in promoting EMT, a process that allows cancer cells to gain migratory and invasive properties.[4][5] By inhibiting LSD1, this compound can reverse the EMT phenotype. This is characterized by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, Vimentin, and the transcription factor Slug.[1]
Figure 1. Inhibition of the EMT signaling pathway by this compound.
Induction of Apoptosis
This compound treatment leads to a significant increase in cancer cell apoptosis.[1] The inhibition of LSD1 is known to affect the expression of key apoptosis-regulating proteins. While the precise downstream effectors for this compound are under investigation, LSD1 inhibition generally leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and programmed cell death.[6][7]
Figure 2. Induction of the apoptotic pathway by this compound.
S-Phase Cell Cycle Arrest
This compound causes an accumulation of cells in the S phase of the cell cycle, indicating a block in DNA synthesis or replication.[1] LSD1 is involved in the regulation of cell cycle progression, and its inhibition can disrupt the expression of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) that are essential for the G1/S transition and S-phase progression.[8][9]
Figure 3. Mechanism of this compound-induced S-phase cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These protocols are based on standard techniques used for the characterization of tranylcypromine-based LSD1 inhibitors.
LSD1 Inhibition Assay (In Vitro)
This assay determines the in vitro potency of this compound against the LSD1 enzyme.
-
Principle: A horseradish peroxidase (HRP)-coupled assay is commonly used. The demethylation of a biotinylated histone H3 peptide substrate by LSD1 produces hydrogen peroxide, which is detected by HRP and a fluorescent or colorimetric substrate.
-
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated H3K4me1 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (dissolved in DMSO)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the LSD1/CoREST enzyme to the wells of the microplate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K4me1 peptide substrate.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the HRP and Amplex Red solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: The MTT or MTS assay is a colorimetric assay that measures the reduction of a tetrazolium salt by metabolically active cells to form a colored formazan product.
-
Materials:
-
Cancer cell lines (e.g., H1650)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well microplate
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blotting for Cellular Markers
This technique is used to detect changes in the protein levels of specific cellular markers (e.g., H3K4me2, E-cadherin, N-cadherin).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific primary and secondary antibodies.
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-E-cadherin, anti-N-cadherin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities relative to a loading control (e.g., β-actin).
-
Apoptosis Assay by Flow Cytometry
This assay quantifies the percentage of apoptotic cells after treatment with this compound.
-
Principle: Annexin V, a protein with high affinity for phosphatidylserine (PS), is used to detect early apoptotic cells where PS is translocated to the outer leaflet of the plasma membrane. Propidium iodide (PI) is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment with this compound for the desired time (e.g., 24 hours).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment with this compound (e.g., 24 hours).
-
Wash the cells with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
-
In Vivo Xenograft Model
This animal model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells (e.g., H1650)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of H1650 cells into the flank of the nude mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 and 20 mg/kg) or vehicle control orally, once daily, for a specified period (e.g., 21 days).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).
-
Figure 4. General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a potent and selective LSD1 inhibitor with promising anticancer properties demonstrated through a variety of in vitro and in vivo studies. Its ability to induce apoptosis, trigger S-phase cell cycle arrest, and inhibit the epithelial-mesenchymal transition highlights its multifaceted mechanism of action. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for the treatment of various cancers. Further investigation into the specific molecular targets downstream of LSD1 inhibition by this compound will be crucial for its clinical advancement.
References
- 1. The novel LSD1 inhibitor ZY0511 suppresses diffuse large B-cell lymphoma proliferation by inducing apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Chemical inhibition of LSD1 leads to epithelial to mesenchymal transition in vitro of an oral squamous cell carcinoma OM-1 cell line via release from LSD1-dependent suppression of ZEB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/BCL2 inhibition acts synergistically with LSD1 inhibitors to selectively target ETP-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to the Preliminary Efficacy of Lsd1-IN-25
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preliminary preclinical data on Lsd1-IN-25, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is intended to guide further research and development efforts by summarizing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for its initial characterization.
Introduction: LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2)[1][2]. By modulating these key histone marks, LSD1 can function as either a transcriptional co-repressor or co-activator, influencing a wide array of cellular processes including differentiation, proliferation, and stem cell maintenance[3][4][5].
LSD1 is frequently overexpressed in a variety of solid tumors and hematological malignancies, where it contributes to oncogenesis and metastasis[6]. This has positioned LSD1 as a significant therapeutic target in oncology[7]. This compound (also referred to as Compound 9j) has emerged as a potent, selective, and orally active inhibitor of LSD1, demonstrating promising anti-cancer properties in preliminary studies[8].
Mechanism of Action of this compound
LSD1 exerts its influence on gene expression primarily through its demethylase activity. When part of a repressive complex (e.g., with CoREST), it demethylates H3K4me1/2, a mark associated with active transcription, thereby leading to gene silencing. Conversely, when associated with receptors like the androgen receptor, it can demethylate the repressive H3K9me1/2 mark, leading to gene activation[1][5].
This compound functions by directly inhibiting this catalytic activity. This inhibition leads to an accumulation of H3K4me2 at target gene promoters, altering the epigenetic landscape and inducing downstream anti-tumor effects[8].
References
- 1. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
The Pharmacodynamics of Lsd1-IN-25: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of Lsd1-IN-25, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows associated with LSD1 inhibition.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By removing these methyl marks, LSD1 can act as both a transcriptional repressor (primarily through H3K4 demethylation) and an activator (through H3K9 demethylation), depending on its interacting protein partners and the cellular context.[1][2] LSD1 is a key component of several multiprotein complexes, including the CoREST and NuRD complexes, which are essential for its activity on nucleosomal substrates.[1][2][3]
The dysregulation of LSD1 has been implicated in the pathogenesis of various diseases, particularly cancer, where its overexpression is often associated with poor prognosis.[4][5][6] This has made LSD1 an attractive therapeutic target for the development of small molecule inhibitors. This compound has emerged as a potent, selective, and orally active inhibitor of LSD1.[7]
Quantitative Pharmacodynamic Data of this compound
The following tables summarize the key quantitative data reported for this compound, providing a clear overview of its potency and efficacy in various experimental settings.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC₅₀ | 46 nM | [7] |
| Kᵢ | 30.3 nM | [7] |
Table 2: Cellular Activity of this compound in H1650 Lung Cancer Cells
| Assay | Concentration | Effect | Reference |
| Cell Proliferation | 0-20 µM (72h) | Inhibition of solid tumor cell proliferation | [7] |
| H3K4me2 Levels | 1-4 µM (24h) | Elevation of cellular H3K4me2 | [7] |
| Apoptosis | 1 µM | 43.9% apoptotic cells | [7] |
| 2 µM | 44.5% apoptotic cells | [7] | |
| 4 µM | 45.7% apoptotic cells | [7] | |
| Control | 12.7% apoptotic cells | [7] | |
| Cell Cycle | 1 µM | 33.32% of cells in S phase | [7] |
| 2 µM | 39.81% of cells in S phase | [7] | |
| 4 µM | 43.26% of cells in S phase | [7] | |
| Control | 29.97% of cells in S phase | [7] |
Table 3: In Vivo Efficacy of this compound in H1650 Xenograft Mouse Model
| Dosage | Treatment Schedule | Outcome | Reference |
| 10 mg/kg | Oral, once daily for 21 days | 41.5% reduction in average tumor weight | [7] |
| 20 mg/kg | Oral, once daily for 21 days | 64.0% reduction in average tumor weight | [7] |
| Prolonged survival | [7] |
Key Signaling Pathways Modulated by LSD1 Inhibition
LSD1 inhibition impacts a multitude of signaling pathways critical for cancer cell proliferation, survival, and differentiation. The following diagrams illustrate some of the key pathways affected by the inhibition of LSD1.
Caption: Overview of signaling pathways modulated by LSD1 inhibition.
TGF-β Signaling Pathway
LSD1 has been shown to regulate the TGF-β signaling pathway.[1] Genetic inactivation of LSD1 leads to the upregulation of TGF-β family members.[1] LSD1 is also involved in the differentiation of fibroblasts into myofibroblasts through the suppression of the TGF-β1/SMAD3 signaling pathway.[1]
References
- 1. LSD1: an emerging face in altering the tumor microenvironment and enhancing immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-25 in vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting an in vitro cell proliferation assay to evaluate the efficacy of Lsd1-IN-25, a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1). Additionally, it includes an overview of the LSD1 signaling pathway and a summary of the potency of various known LSD1 inhibitors to provide a comparative context.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By modulating chromatin structure, LSD1 is involved in a wide array of cellular processes, including differentiation, proliferation, and stem cell maintenance.[2][3][4] Dysregulation and overexpression of LSD1 have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer, making it an attractive therapeutic target.[1][3][5] Inhibition of LSD1 has been shown to induce cell cycle arrest, promote differentiation, and reduce cancer cell proliferation.[3][5]
This compound is a compound designed to inhibit the demethylase activity of LSD1. Evaluating its effect on cell proliferation is a critical step in its preclinical assessment. The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]
LSD1 Signaling Pathway and Mechanism of Inhibition
LSD1 functions primarily as a transcriptional corepressor by demethylating H3K4me1/2, a histone mark associated with active gene transcription.[9] It is often a component of larger protein complexes, such as the CoREST complex.[9] LSD1 can also act as a transcriptional coactivator by demethylating H3K9me1/2, a repressive mark.[1] Beyond histones, LSD1 can also demethylate non-histone proteins like p53, DNMT1, and STAT3, thereby influencing their activity and contributing to tumorigenesis.[3][5]
The inhibition of LSD1 by small molecules like this compound is expected to block its demethylase activity. This leads to an accumulation of H3K4me2 and H3K9me2 marks, resulting in altered gene expression. In cancer cells, this can trigger the reactivation of tumor suppressor genes, leading to cell cycle arrest (commonly at the G1/S or S phase), induction of apoptosis, and cellular differentiation.[6][10]
Caption: Mechanism of this compound action on cell proliferation.
Data Presentation: Comparative IC50 Values of Known LSD1 Inhibitors
While specific IC50 values for this compound are not publicly available, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized LSD1 inhibitors across various cancer cell lines. This provides a benchmark for the expected potency of a novel LSD1 inhibitor.
| Inhibitor | Cell Line(s) | IC50 (µM) | Cancer Type |
| HCI-2509 | A549, H460, H1975, PC9, H3122, H2228 | 0.3 - 5 | Non-Small Cell Lung Cancer |
| OG-668 | MV4-11 | 0.0076 | Acute Myeloid Leukemia |
| Iadademstat | MV4-11 | < 0.001 | Acute Myeloid Leukemia |
| Seclidemstat | A673 | ~ 1 | Ewing Sarcoma |
| GSK2879552 | NCI-H526, NCI-H1417 | ~ 0.02 - 0.1 | Small Cell Lung Cancer |
| Compound 21 | HGC-27, MGC-803 | 1.13, 0.89 | Gastric Cancer |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocol: In Vitro Cell Proliferation (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on the proliferation of a chosen cancer cell line.
Materials
-
Cancer cell line of interest (e.g., MV4-11 for AML, A549 for lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[7]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow
Caption: Step-by-step workflow for the MTT assay.
Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for an appropriate duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]
-
Data Analysis
-
Blank Correction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50:
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro anti-proliferative effects of this compound. The detailed MTT assay protocol, along with the contextual information on LSD1's mechanism of action and the potency of other inhibitors, offers a solid framework for researchers in the field of drug discovery and development to evaluate this novel compound. Adherence to this protocol will enable the generation of robust and reproducible data critical for the continued investigation of this compound as a potential therapeutic agent.
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-25 for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lsd1-IN-25 in in vivo animal studies, based on currently available preclinical data. This compound (also referred to as Compound 9j) is a potent and selective, orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers.[1]
Introduction to this compound
This compound is a tranylcypromine-based triazolopyrimidine analog that demonstrates nanomolar inhibitory potency against LSD1.[2][3] It has been shown to induce apoptosis and cause S-phase cell cycle arrest in cancer cells.[1] Preclinical studies have highlighted its potential as an anti-tumor agent, demonstrating efficacy in a xenograft mouse model of non-small cell lung cancer (H1650).[1][2][3]
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo quantitative data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Potency | |||
| LSD1 IC₅₀ | 46 nM | Enzyme Assay | [1] |
| LSD1 Kᵢ | 30.3 nM | Enzyme Assay | [1] |
| In Vivo Efficacy | |||
| Dosage | 10 mg/kg | H1650 Xenograft (Mouse) | [1][2][3] |
| Administration Route | Oral | H1650 Xenograft (Mouse) | [1][2][3] |
| Dosing Schedule | Once daily for 21 days | H1650 Xenograft (Mouse) | [1] |
| Tumor Weight Reduction | 41.5% | H1650 Xenograft (Mouse) | [1] |
| Dosage | 20 mg/kg | H1650 Xenograft (Mouse) | [1][2][3] |
| Administration Route | Oral | H1650 Xenograft (Mouse) | [1][2][3] |
| Dosing Schedule | Once daily for 21 days | H1650 Xenograft (Mouse) | [1] |
| Tumor Weight Reduction | 64.0% | H1650 Xenograft (Mouse) | [1] |
Signaling Pathway of LSD1 Inhibition
LSD1 (Lysine-Specific Demethylase 1) is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). In many cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and promoting the expression of genes involved in cell proliferation and survival. This compound, as an inhibitor of LSD1, blocks this demethylase activity. This leads to an increase in the methylation of H3K4, which is generally associated with transcriptional activation. The altered gene expression profile can induce cancer cell apoptosis and cell cycle arrest, thereby inhibiting tumor growth.
Figure 1: Simplified signaling pathway of this compound action.
Experimental Protocols
The following are detailed protocols for in vivo studies based on the reported successful use of this compound.
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft model using the H1650 non-small cell lung cancer cell line.[2][3]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium or as determined by solubility and stability studies)
-
H1650 human non-small cell lung cancer cell line
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture H1650 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administer this compound orally via gavage at 10 mg/kg and 20 mg/kg once daily.[1][2][3]
-
Administer the vehicle alone to the control group following the same schedule.
-
-
Monitoring:
-
Continue the treatment for 21 consecutive days.[1]
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Figure 2: Experimental workflow for an in vivo study.
Important Considerations
-
Vehicle Selection: The choice of vehicle for oral administration is critical and should be based on the solubility and stability of this compound. Common vehicles for oral gavage in mice include 0.5% carboxymethylcellulose (CMC) in water, corn oil, or a solution containing a small percentage of DMSO and/or Tween 80. It is imperative to conduct pilot studies to ensure the chosen vehicle does not cause any adverse effects.
-
Toxicity: While the referenced study noted a prolongation of survival, detailed toxicological data for this compound is not extensively published.[1] Researchers should closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, and signs of distress. A preliminary dose-range-finding study is recommended to establish the maximum tolerated dose (MTD).
-
Pharmacokinetics: Comprehensive pharmacokinetic data for this compound is not publicly available. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound would be beneficial for optimizing dosing schedules and interpreting efficacy data.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Disclaimer: This document is intended for research purposes only. The information provided is based on published preclinical data and should be adapted and validated by the end-user for their specific experimental context. MedChemExpress has not independently confirmed the accuracy of the cited methods.[1]
References
Lsd1-IN-25: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lsd1-IN-25, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in cell culture experiments. The information is intended to guide researchers in the effective application of this compound for studying the biological roles of LSD1 in various cellular processes, particularly in cancer research.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator involved in gene transcription, cell proliferation, differentiation, and carcinogenesis.[1] It functions by demethylating mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9, thereby modulating chromatin structure and gene expression.[2][3] Dysregulation of LSD1 activity has been implicated in numerous cancers, making it a promising therapeutic target.[2][4][5] this compound is a potent and selective inhibitor of LSD1 with an IC50 of 46 nM and a Ki of 30.3 nM, which has been shown to induce apoptosis in cancer cells.[6]
Physicochemical Properties and Solubility
Table 1: Recommended Solvents for this compound
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Preparation of high-concentration stock solutions. | Use anhydrous, sterile-filtered DMSO. Final DMSO concentration in cell culture media should be kept low (typically ≤ 0.1%) to avoid cytotoxicity. |
| Cell Culture Medium | Preparation of final working solutions for treating cells. | This compound should be diluted from the DMSO stock solution into the appropriate cell culture medium immediately before use. |
| Ethanol | Not recommended as a primary solvent without specific solubility data. | |
| Water / PBS | Not recommended for initial solubilization due to the likely hydrophobic nature of the compound. |
Preparation of this compound for Cell Culture
This protocol provides a general guideline for the preparation of this compound solutions for in vitro cell culture experiments. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Materials
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line.
Protocol for Preparation of Stock Solution (e.g., 10 mM)
-
Calculate the required amount of this compound and DMSO.
-
The molecular weight of this compound is required for this calculation. As this information is not publicly available, researchers should refer to the product information provided by the supplier. For the purpose of this protocol, we will assume a hypothetical molecular weight (MW). Let's assume MW = 500 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 500 g/mol * 1000 mg/g = 5 mg
-
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage, protected from light.
Protocol for Preparation of Working Solution
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.
-
For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:
-
Volume of stock (µL) = (Final Concentration / Stock Concentration) * Final Volume (µL)
-
Volume of stock (µL) = (10 µM / 10,000 µM) * 1000 µL = 1 µL
-
-
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inversion.
-
Treat the cells with the freshly prepared working solution immediately.
Important Considerations:
-
Always include a vehicle control (e.g., cells treated with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.
-
The optimal concentration of this compound and the treatment duration will vary depending on the cell type and the specific experimental endpoint. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your system. Published studies have used concentrations in the range of 1-20 µM for 24-72 hours.[6]
Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Cell Culture Application
Caption: Workflow for preparing and using this compound in cell culture experiments.
LSD1 Signaling Pathway in Cancer
LSD1 plays a complex role in cancer by regulating the expression of genes involved in various signaling pathways. Inhibition of LSD1 can impact cell cycle progression, apoptosis, and epithelial-mesenchymal transition (EMT).
Caption: LSD1's role in gene regulation and the effects of its inhibition by this compound.
Summary of In Vitro Experimental Data
The following table summarizes the reported in vitro effects of this compound on cancer cells.
Table 2: In Vitro Activity of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| H1650 (NSCLC) | 0-20 µM | 72 h | Inhibition of solid tumor cell proliferation. | [6] |
| H1650 (NSCLC) | 1-4 µM | 24 h | Elevation of cellular H3K4me2. | [6] |
| H1650 (NSCLC) | 1-4 µM | 24 h | Inhibition of the EMT process. | [6] |
| H1650 (NSCLC) | 1-4 µM | 24 h | Induction of apoptosis. | [6] |
| H1650 (NSCLC) | 1-4 µM | 24 h | Induction of S phase arrest. | [6] |
Conclusion
This compound is a valuable research tool for investigating the role of LSD1 in cellular processes and as a potential therapeutic target. While specific solubility data is limited, the provided protocols, based on common laboratory practices for similar compounds, offer a reliable starting point for its use in cell culture. Researchers are encouraged to perform initial optimization experiments to determine the most effective conditions for their specific cell lines and experimental questions. The provided diagrams offer a visual representation of the experimental workflow and the underlying signaling pathways, aiding in experimental design and data interpretation.
References
- 1. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Apoptosis Assay with Lsd1-IN-25 in H1650 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lsd1-IN-25 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] LSD1 plays a critical role in tumorigenesis by regulating gene expression through the demethylation of histones and other non-histone proteins.[2] Inhibition of LSD1 has emerged as a promising therapeutic strategy to induce cancer cell death.[3] this compound has been shown to induce apoptosis in the H1650 human NSCLC cell line, making it a valuable tool for cancer research and drug development.[4]
These application notes provide a summary of the apoptotic effects of this compound on H1650 cells and detailed protocols for assessing apoptosis using standard cell-based assays.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on H1650 cells, as reported in the literature.[4]
Table 1: Induction of Apoptosis in H1650 Cells by this compound
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) | Incubation Time |
| 0 (Control) | 12.7 | 24 hours |
| 1 | 43.9 | 24 hours |
| 2 | 44.5 | 24 hours |
| 4 | 45.7 | 24 hours |
Table 2: Effect of this compound on Cell Cycle Distribution in H1650 Cells
| Treatment Concentration (µM) | Percentage of Cells in S Phase (%) | Incubation Time |
| 0 (Control) | 29.97 | 24 hours |
| 1 | 33.32 | 24 hours |
| 2 | 39.81 | 24 hours |
| 4 | 43.26 | 24 hours |
Signaling Pathway
Experimental Workflow
Experimental Protocols
The following are detailed protocols for assessing apoptosis in H1650 cells treated with this compound. These are standard methods and may require optimization for specific experimental conditions.
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
Materials:
-
H1650 cells
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed H1650 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After allowing the cells to adhere overnight, treat them with this compound at final concentrations of 0 µM (vehicle control), 1 µM, 2 µM, and 4 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Protocol 2: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[6][7]
Materials:
-
H1650 cells
-
This compound
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed H1650 cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After overnight incubation, treat the cells with this compound at the desired concentrations (0, 1, 2, and 4 µM). Include wells with untreated cells as a negative control and wells with a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
-
Conclusion
This compound is a potent inducer of apoptosis in H1650 NSCLC cells. The provided protocols for Annexin V/PI staining and caspase-3/7 activity assays are robust methods for quantifying the apoptotic effects of this and other LSD1 inhibitors. These assays are essential tools for the preclinical evaluation of novel anti-cancer agents targeting the epigenetic machinery of cancer cells.
References
- 1. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kumc.edu [kumc.edu]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Lsd1-IN-25
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Lsd1-IN-25, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), in Chromatin Immunoprecipitation (ChIP) assays. This document is intended for researchers in academia and industry investigating epigenetic regulation, gene expression, and the therapeutic potential of LSD1 inhibition.
Introduction to LSD1 and this compound
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1][2][3] Demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation.[4] LSD1 is frequently overexpressed in various cancers, making it a promising target for therapeutic intervention.[5][6][7]
This compound is a potent, selective, and irreversible inhibitor of LSD1. Its application in research allows for the precise investigation of the functional role of LSD1 in chromatin dynamics and gene regulation. By inhibiting LSD1, this compound is expected to lead to an increase in the global levels of H3K4me2 and H3K9me2 at specific genomic loci, which can be quantified using ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq).
Key Applications
-
Target Validation: Confirm the engagement of this compound with cellular LSD1 by monitoring changes in histone methylation at known LSD1 target genes.
-
Mechanism of Action Studies: Elucidate the downstream effects of LSD1 inhibition on gene expression and cellular pathways.
-
Biomarker Discovery: Identify potential biomarkers of response or resistance to LSD1 inhibitor treatment.
-
Epigenetic Drug Development: Assess the efficacy and specificity of novel LSD1 inhibitors in preclinical models.
Expected Effects of this compound on Histone Methylation
Treatment of cells with this compound is anticipated to result in the accumulation of H3K4me2 and H3K9me2 at LSD1-target loci. The magnitude of this effect can be quantified by ChIP-qPCR, where the enrichment of a specific histone mark at a particular gene promoter is measured relative to a control region and normalized to input chromatin.
Table 1: Representative Quantitative Data from ChIP-qPCR Following LSD1 Inhibition
The following table summarizes expected changes in histone methylation based on studies using various LSD1 inhibitors. These values can serve as a benchmark for experiments with this compound.
| Cell Line | LSD1 Inhibitor | Target Gene Promoter | Histone Mark | Fold Enrichment (Inhibitor vs. Control) | Reference |
| Mouse Retinal Explants | TCP | Rhodopsin (Rho) | H3K4me2 | ~2-fold increase | [1] |
| Mouse Retinal Explants | TCP | Nrl | H3K4me2 | ~2-fold increase | [1] |
| Mouse Retinal Explants | TCP | Crx | H3K4me2 | ~2-fold increase | [1] |
| A549 Cells | CBB1007/CBB1003 | Sox2 | H3K4me1/me2 | Significantly increased | [8] |
| A549 Cells | CBB1007/CBB1003 | Sox2 | H3K9me2 | Significantly increased | [8] |
| THP-1 Cells | Dox-induced LSD1 Knockdown | CD11b | H3K4me2 | Increased | [9] |
| THP-1 Cells | Dox-induced LSD1 Knockdown | CD86 | H3K4me2 | Increased | [9] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Protocol for use with this compound
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Formaldehyde (37% solution)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Antibodies: Anti-H3K4me2, Anti-H3K9me2, Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in nuclear lysis buffer.
-
-
Chromatin Shearing:
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions (power, duration, cycles) is critical.
-
Verify the chromatin shearing efficiency by running a small aliquot of the sheared chromatin on an agarose gel.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris.
-
Dilute the supernatant (chromatin) with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the specific primary antibody (e.g., anti-H3K4me2, anti-H3K9me2) or IgG control to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for at least 2 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer. Perform each wash for 5-10 minutes at 4°C with rotation.
-
Finally, wash the beads with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using elution buffer.
-
Add NaCl to the eluates and the input sample to reverse the cross-links by incubating at 65°C for at least 4 hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A to digest RNA.
-
Treat with Proteinase K to digest proteins.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Analysis:
-
Quantify the purified DNA.
-
Perform qPCR using primers specific for the promoter regions of target genes and a negative control region.
-
Analyze the data using the percent input method or fold enrichment relative to the IgG control.
-
Experimental Workflow for ChIP-seq
Caption: A streamlined workflow for a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment.
Signaling Pathways and Logical Relationships
Inhibition of LSD1 by this compound can have profound effects on various signaling pathways implicated in cancer development and progression. LSD1 has been shown to regulate the Notch and PI3K/Akt/mTOR pathways.[8] Understanding these connections is crucial for interpreting the broader biological consequences of LSD1 inhibition.
LSD1's Role in Transcriptional Regulation and Cancer Signaling
Caption: The inhibitory effect of this compound on LSD1 leads to altered histone methylation and downstream signaling.
Troubleshooting and Considerations
-
Antibody Specificity: The success of a ChIP experiment heavily relies on the quality and specificity of the antibody. It is crucial to validate the antibody for ChIP applications.
-
Sonication Optimization: Inefficient or excessive sonication can lead to poor results. Titrate sonication conditions to achieve the desired fragment size range.
-
Cell Number: The amount of starting material is critical. Too few cells may result in insufficient chromatin for immunoprecipitation and subsequent analysis.
-
Quantitative Analysis: For qPCR analysis, it is essential to include appropriate controls, such as a negative control genomic region where the histone mark is not expected to be present, and to normalize the data to the input chromatin.
Conclusion
This compound is a valuable tool for investigating the role of LSD1 in chromatin biology and disease. The protocols and information provided in these application notes offer a framework for designing and executing successful ChIP experiments to probe the epigenetic consequences of LSD1 inhibition. Careful optimization and the use of appropriate controls are paramount for obtaining reliable and reproducible data.
References
- 1. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lysine-Specific Demethylase 1 (LSD1) as a Drug Target
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1] By modulating histone methylation, LSD1 influences chromatin structure and gene expression. Its overexpression has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer, where it often contributes to the suppression of tumor suppressor genes and the promotion of oncogenic pathways.[2][3] This makes LSD1 an attractive therapeutic target for the development of novel anti-cancer agents. LSD1 can also demethylate non-histone proteins such as p53, DNMT1, and STAT3, further expanding its role in cellular processes and disease.[3][4]
High-Throughput Screening (HTS) for LSD1 Inhibitors
High-throughput screening (HTS) is a key strategy for identifying novel inhibitors of LSD1. Several HTS assay formats have been developed, each with its own advantages and limitations. The most common approaches rely on detecting the products of the LSD1 demethylation reaction, which include a demethylated peptide, formaldehyde, and hydrogen peroxide (H₂O₂). These assays are typically performed in a microplate format, allowing for the rapid screening of large compound libraries.
Key HTS assay types for LSD1 inhibitors include:
-
Fluorescence-Based Assays: These are the most widely used methods and often involve a coupled enzymatic reaction. For instance, the H₂O₂ produced by LSD1 activity can be used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red, ADHP) into a highly fluorescent product.[5][6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays utilize a europium-labeled antibody that recognizes the methylated substrate and a fluorophore-labeled acceptor. Inhibition of LSD1 maintains the methylated state, allowing for FRET to occur.
-
AlphaScreen/AlphaLISA Assays: These bead-based proximity assays measure the interaction between a biotinylated substrate and an antibody recognizing the demethylated product.
-
Direct Demethylation Detection Assays: Some formats, often ELISA-based, use an antibody that specifically recognizes the demethylated histone substrate.[7]
Lsd1-IN-25 is a potent and selective LSD1 inhibitor identified through screening efforts.[5] This document provides detailed protocols for HTS assays applicable to the discovery and characterization of this compound and similar compounds.
LSD1 Signaling Pathway in Cancer
LSD1 is involved in several signaling pathways that are crucial for cancer progression. Its activity can lead to the repression of tumor suppressor genes and the activation of oncogenes. The diagram below illustrates some of the key pathways influenced by LSD1.
Caption: LSD1's role in cancer-related signaling pathways.
Experimental Workflow for HTS of LSD1 Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify and characterize novel LSD1 inhibitors.
Caption: A generalized workflow for LSD1 inhibitor discovery.
Data Presentation: Quantitative Analysis of LSD1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used or clinically relevant LSD1 inhibitors.
| Compound Name | Type of Inhibition | LSD1 IC₅₀ (nM) | LSD1 Kᵢ (nM) | Selectivity Notes |
| This compound | Potent and Selective | 46 | 30.3 | Orally active.[5] |
| Tranylcypromine (TCP) | Irreversible | 5,600 | - | Non-selective, also inhibits MAO-A/B. |
| SP-2509 | Reversible, Non-competitive | 13 | 31 | High selectivity over MAO-A/B.[3] |
| GSK2879552 | Irreversible | - | - | Mechanism-based inhibitor.[3] |
| Iadademstat (ORY-1001) | Irreversible | 18 | - | Potent and selective. |
| Pulrodemstat (CC-90011) | Reversible | - | - | In clinical trials.[2] |
| Seclidemstat (SP-2577) | Reversible | - | - | Inhibits catalytic and scaffolding functions.[8] |
| JBI-802 | Dual Inhibitor | 50 | - | Also inhibits HDAC6 (IC₅₀ = 11 nM) and HDAC8 (IC₅₀ = 98 nM).[2] |
Experimental Protocols
Protocol 1: H₂O₂ Production-Based Fluorescence Assay for HTS
This protocol is adapted from commercially available kits and is suitable for HTS to identify LSD1 inhibitors.
Materials:
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., biotinylated H3K4me2 peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Plate reader with fluorescence capabilities (Excitation: 530-540 nm, Emission: 585-595 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Enzyme Preparation: Dilute recombinant LSD1 to the desired concentration (e.g., 0.5 nM) in cold Assay Buffer.
-
Enzyme Addition: Add the diluted LSD1 solution to each well of the compound plate.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Mix Preparation: Prepare a substrate mix containing the H3K4me2 peptide, HRP, and ADHP in Assay Buffer.
-
Initiate Reaction: Add the substrate mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ values for active compounds by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Assay for LSD1 Inhibition
This protocol assesses the effect of LSD1 inhibitors on cellular markers in a relevant cancer cell line (e.g., MV4-11 for AML).
Materials:
-
Cancer cell line known to be sensitive to LSD1 inhibition (e.g., MV4-11)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Antibodies for flow cytometry (e.g., anti-CD11b) or Western blotting (e.g., anti-H3K4me2)
-
Flow cytometer or Western blotting equipment
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-72 hours. Include a DMSO vehicle control.
-
Endpoint Analysis (Choose one or more):
-
Proliferation Assay: At the end of the treatment period, assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo.
-
Apoptosis Assay: Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify apoptotic cells. This compound has been shown to induce apoptosis in H1650 cells.[5]
-
Biomarker Analysis (Flow Cytometry): For AML cell lines, stain the cells with a fluorescently labeled antibody against the differentiation marker CD11b. Analyze the percentage of CD11b-positive cells by flow cytometry.
-
Biomarker Analysis (Western Blot): Lyse the cells and perform Western blotting to detect changes in the levels of H3K4me2. An effective LSD1 inhibitor should lead to an increase in H3K4me2 levels. This compound has been shown to increase cellular H3K4me2.[5]
-
-
Data Analysis: Quantify the effects of the compounds on the chosen endpoint. For proliferation assays, calculate IC₅₀ values. For biomarker assays, quantify the change in marker expression relative to the vehicle control.
Conclusion
The protocols and data presented provide a comprehensive guide for the high-throughput screening and characterization of LSD1 inhibitors like this compound. The availability of robust HTS assays has been instrumental in the discovery of potent and selective inhibitors, several of which are now in clinical development. A thorough understanding of the various assay technologies and the underlying biology of LSD1 is crucial for the successful identification of novel therapeutic agents targeting this important epigenetic regulator.
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition attenuates targeted therapy-induced lineage plasticity in BRAF mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1-IN-25 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Lysine-Specific Demethylase 1 (LSD1) inhibitors, with a focus on Lsd1-IN-25, in combination with other chemotherapeutic agents. The following sections detail the mechanism of action, synergistic potential, and experimental protocols for investigating these combinations in cancer cell lines.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By removing these methyl marks, LSD1 plays a critical role in regulating gene expression. Overexpression of LSD1 has been observed in a variety of cancers, where it is often associated with poor prognosis, tumor progression, and resistance to therapy. Inhibition of LSD1 has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.
This compound is a potent and selective inhibitor of LSD1. Preclinical studies have demonstrated its ability to induce apoptosis and inhibit tumor growth in various cancer models. The therapeutic potential of this compound can be further enhanced through combination with other chemotherapy agents, leading to synergistic anti-cancer effects and potentially overcoming drug resistance. This document outlines the rationale and experimental procedures for evaluating this compound in combination with other anticancer drugs.
Mechanism of Action and Rationale for Combination Therapy
LSD1 is a key component of several transcriptional repressor complexes, including the CoREST and NuRD complexes.[1] By demethylating H3K4me1/2, which are generally associated with active enhancers and promoters, LSD1 contributes to the silencing of tumor suppressor genes. Conversely, by demethylating H3K9me1/2, a repressive mark, LSD1 can activate the expression of oncogenes.
The rationale for combining this compound with other chemotherapy agents is based on the principle of targeting multiple, complementary pathways to achieve a synergistic anti-tumor effect. Potential combination strategies include:
-
Epigenetic Modulators: Combining this compound with other epigenetic drugs, such as Histone Deacetylase (HDAC) inhibitors, can lead to a more profound reactivation of silenced tumor suppressor genes.
-
Differentiation Agents: In hematological malignancies like Acute Myeloid Leukemia (AML), LSD1 inhibition can restore the sensitivity of cancer cells to differentiation-inducing agents like All-Trans Retinoic Acid (ATRA).
-
DNA Damaging Agents: this compound may sensitize cancer cells to DNA damaging agents like doxorubicin and etoposide by altering chromatin structure and impairing DNA repair mechanisms.
-
Immunotherapy: Emerging evidence suggests that LSD1 inhibition can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of LSD1 inhibitors with other chemotherapy agents.
Table 1: In Vitro Efficacy of LSD1 Inhibitors in Combination with Other Agents
| Cancer Type | LSD1 Inhibitor | Combination Agent | Cell Line | Effect | Reference |
| Acute Myeloid Leukemia (AML) | SP2509 | Panobinostat (HDACi) | OCI-AML3, MOLM-14 | Synergistic apoptosis | (Fiskus, W., et al., 2014) |
| Acute Myeloid Leukemia (AML) | Tranylcypromine | All-Trans Retinoic Acid (ATRA) | HL-60, TEX | Enhanced differentiation | (Schenk, T., et al., 2012) |
| Ewing Sarcoma | SP2509 | Doxorubicin | A673, TC-71 | Synergistic cytotoxicity | (Sankar, S., et al., 2014) |
| Ewing Sarcoma | SP2509 | Etoposide | A673, TC-71 | Synergistic cytotoxicity | (Sankar, S., et al., 2014) |
| Breast Cancer | GSK-LSD1 | Doxorubicin | MCF-7, MDA-MB-468 | Increased sensitivity | (Verigos, J., et al., 2020) |
Table 2: Combination Index (CI) Values for LSD1 Inhibitor Combinations
| Cancer Type | LSD1 Inhibitor | Combination Agent | Cell Line | CI Value (at Fa=0.5) | Interpretation | Reference |
| Acute Myeloid Leukemia (AML) | SP2509 | Panobinostat | OCI-AML3 | < 1.0 | Synergy | (Fiskus, W., et al., 2014) |
| Ewing Sarcoma | SP2509 | Doxorubicin | A673 | < 1.0 | Synergy | (Sankar, S., et al., 2014) |
| Ewing Sarcoma | SP2509 | Etoposide | A673 | < 1.0 | Synergy | (Sankar, S., et al., 2014) |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the synergistic effects of this compound combinations and the general experimental workflows for their evaluation.
Caption: Signaling pathways affected by this compound and combination agents.
Caption: General experimental workflow for combination studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents.
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the effect of this compound, a combination agent, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV4-11 for AML, A673 for Ewing Sarcoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Panobinostat, Doxorubicin; stock solution in DMSO or water)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include a vehicle control (e.g., DMSO) for each experimental condition.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT/XTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a combination agent.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well.
-
Treat the cells with this compound, the combination agent, or their combination at the desired concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Synergy Analysis (Chou-Talalay Method)
Objective: To determine if the combination of this compound and another agent results in a synergistic, additive, or antagonistic effect.
Methodology: The Chou-Talalay method is a widely accepted method for quantifying drug interactions. It is based on the median-effect principle and calculates a Combination Index (CI).
Procedure:
-
Experimental Design:
-
Determine the IC50 values of this compound and the combination agent individually.
-
Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., equipotent ratio).
-
Alternatively, use a checkerboard (matrix) design with varying concentrations of both drugs.
-
-
Data Collection:
-
Perform a cell viability assay (as described in Protocol 1) with the single agents and their combinations.
-
-
Data Analysis using CompuSyn Software:
-
Enter the dose-response data for the single agents and the combination into the CompuSyn software.
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
The software also generates graphical representations such as Fa-CI plots (Chou-Talalay plots) and isobolograms for visualization of the synergy.
-
Conclusion
The combination of this compound with other chemotherapy agents represents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The protocols provided in these application notes offer a framework for the preclinical evaluation of such combinations. Careful experimental design and data analysis are crucial for accurately determining the nature of the drug interaction and identifying synergistic combinations for further development.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Lsd1-IN-25 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, Lsd1-IN-25. Our goal is to help you optimize its concentration for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of Lysine-specific demethylase 1 (LSD1) with an IC50 of 46 nM.[1] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[2][3] By inhibiting LSD1, this compound can lead to the re-expression of tumor suppressor genes, ultimately inducing cancer cell apoptosis.[1][4]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
Based on available data, a broad concentration range from low nanomolar to low micromolar is recommended for initial screening. For example, in H1650 cells, concentrations between 1-4 µM have been shown to induce apoptosis and cell cycle arrest.[1] It is advisable to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 20 µM) to determine the optimal range for your specific cell line.[1]
Q3: Which cell viability assay is most suitable for testing this compound?
Several cell viability assays can be used, each with its own advantages and potential pitfalls.
-
MTT/MTS/XTT Assays: These colorimetric assays measure metabolic activity. They are widely used, but it's important to be aware that some compounds can interfere with the chemical reduction of the tetrazolium salts, potentially leading to an over- or underestimation of cell viability.[5][6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. It is generally considered more sensitive than colorimetric assays.[7]
-
Trypan Blue Exclusion Assay: This method directly counts viable cells that are able to exclude the dye. It is a direct measure of cell membrane integrity but can be more labor-intensive.
For initial screening, an MTT or CellTiter-Glo® assay is often a good choice. However, it is recommended to confirm key findings with an alternative method to rule out assay-specific artifacts.[5]
Q4: How long should I incubate my cells with this compound?
Incubation times can vary depending on the cell line and the specific biological question. A common incubation period for determining the IC50 of small molecule inhibitors is 72 hours.[1][8] However, shorter (e.g., 24 or 48 hours) or longer time points may be necessary to observe the desired effect. For instance, this compound has been shown to induce apoptosis in H1650 cells after 24 hours of treatment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.[9] |
| IC50 value is much higher or lower than expected | Incorrect drug concentration, issues with compound solubility, or cell line-specific sensitivity. | Verify the stock concentration of this compound. Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium.[9] Different cell lines can have vastly different sensitivities to the same compound. |
| No dose-dependent effect observed | The concentration range tested is too narrow or not in the active range for the specific cell line. The incubation time may be too short. | Broaden the concentration range of this compound in your next experiment. Consider extending the incubation period to allow for the compound to exert its biological effects. |
| Inconsistent results with MTT assay | This compound may be interfering with the MTT reagent or cellular metabolism in a way that does not reflect cell viability. | Use a different viability assay, such as CellTiter-Glo® or a direct cell counting method like Trypan Blue exclusion, to validate your results.[5][10] Run a control experiment with this compound in cell-free medium containing MTT to check for direct chemical reduction.[10] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other common LSD1 inhibitors. This data can serve as a reference for designing your experiments.
| Inhibitor | IC50 | Cell Line(s) | Comments |
| This compound | 46 nM | H1650 | Potent and selective inhibitor. Induces apoptosis and S phase arrest at 1-4 µM.[1] |
| GSK2879552 | Average EC50 of 137 nM | 20 AML cell lines | Potent and selective irreversible inactivator of LSD1.[7] |
| Tranylcypromine (TCP) | ~1.4 µM (CD11b induction) | THP-1 | Non-selective, also inhibits MAO-A and MAO-B.[11] |
| HCI-2509 (SP2509) | 13 nM | - | Reversible and specific inhibitor.[12] |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is common to perform a 2-fold or 3-fold serial dilution.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on a plate shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of LSD1 inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound cell viability assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 6. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.6. Inhibition of Cell Viability Assay [bio-protocol.org]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Common issues with Lsd1-IN-25 in long-term experiments
Welcome to the technical support center for Lsd1-IN-25. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during long-term experiments with this LSD1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term use, a stock solution in a suitable solvent (e.g., DMSO) can be stored at -80°C. Avoid repeated freeze-thaw cycles.
Q2: How do I determine the optimal working concentration of this compound for my long-term cell culture experiment?
The optimal concentration is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the IC50 value for your specific cell line. For long-term experiments, it is advisable to use a concentration at or slightly above the IC50 to balance efficacy with minimal cytotoxicity.
Q3: Is this compound a reversible or irreversible inhibitor?
Understanding the nature of inhibition is crucial for experimental design. While the specific properties of this compound are not publicly available, LSD1 inhibitors can be either reversible (non-covalent) or irreversible (covalent).[1][2] Irreversible inhibitors form a covalent bond with the FAD cofactor of LSD1, leading to prolonged on-target and potentially off-target effects.[1] Reversible inhibitors, on the other hand, do not form a covalent bond and their effects can be washed out. We recommend performing a washout experiment to determine the reversibility of this compound in your system.
Q4: What are the expected phenotypic effects of this compound in long-term culture?
LSD1 inhibition typically leads to an increase in global H3K4me1/2 and H3K9me1/2 levels.[1] Cellular consequences can include cell cycle arrest, induction of differentiation, and inhibition of cell proliferation.[3][4] In some cancer cell lines, it may also induce apoptosis. The specific outcomes will depend on the genetic and epigenetic context of the cells being studied.
Troubleshooting Guides
Issue 1: Loss of Compound Efficacy Over Time
Symptoms:
-
Initial potent effect of this compound diminishes in later stages of the experiment.
-
No significant difference in phenotype or target engagement markers between treated and control groups after prolonged culture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability in Culture Media | 1. Assess Stability: Incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours). Analyze the concentration of the active compound at each time point using LC-MS. 2. Frequent Media Changes: If instability is confirmed, replenish the media with freshly prepared this compound more frequently (e.g., every 24-48 hours). |
| Cellular Resistance | 1. Verify Target Engagement: Check for sustained inhibition of LSD1 activity by measuring global H3K4me2 levels via Western blot or ELISA. 2. Investigate Resistance Mechanisms: Perform RNA-seq or proteomic analysis to identify potential upregulation of drug efflux pumps or compensatory signaling pathways. |
| Metabolism of the Compound by Cells | 1. Analyze Metabolites: Use LC-MS to analyze cell lysates and culture supernatant for metabolites of this compound. 2. Use a Higher Concentration: If metabolism is rapid, a higher starting concentration may be required to maintain an effective intracellular concentration. |
Issue 2: Unexpected or Off-Target Effects
Symptoms:
-
Phenotypes observed are inconsistent with known functions of LSD1.
-
Cytotoxicity is observed at concentrations that do not significantly inhibit LSD1.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inhibition of Other Amine Oxidases | 1. Assess Selectivity: Test the activity of this compound against related amine oxidases, such as MAO-A and MAO-B, using in vitro enzyme assays. Some LSD1 inhibitors, particularly older generations, are known to have off-target effects on MAOs.[5] 2. Compare with a More Selective Inhibitor: If available, use a highly selective LSD1 inhibitor as a control to confirm that the observed phenotype is due to LSD1 inhibition. |
| Demethylase-Independent Effects | 1. Use a Catalytically Inactive Control: If a structurally similar but catalytically inactive analog of this compound is available, use it as a negative control. 2. LSD1 Knockdown/Knockout: Compare the phenotype induced by this compound with that of genetic depletion of LSD1 using siRNA, shRNA, or CRISPR/Cas9. Some cellular responses to LSD1 inhibitors can be independent of its catalytic activity.[4] |
| General Compound Cytotoxicity | 1. Dose-Response Analysis: Perform a detailed cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. 2. Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis, which can provide insights into the mechanism of cell death. |
Quantitative Data Summary
The following table summarizes the in vitro activity of several known LSD1 inhibitors against various cancer cell lines. This data is provided for comparative purposes to help establish a baseline for your experiments with this compound.
| LSD1 Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |
| HCI-2509 | Neuroblastoma cell lines | Viability | High nM to low µM | [3] |
| GSK2879552 | SCLC cell lines | Proliferation | - | [4] |
| SP-2509 | AML cell lines | Proliferation | - | [4] |
| CC-90011 | SCLC cell lines | Differentiation | - | [6] |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in Cell Culture Media
-
Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into your complete cell culture medium to the final working concentration.
-
Incubation: Aliquot the medium containing this compound into sterile tubes and incubate at 37°C in a cell culture incubator.
-
Time Points: Collect samples at 0, 8, 24, 48, and 72 hours. Immediately store the samples at -80°C until analysis.
-
Analysis: Thaw the samples and perform protein precipitation. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Data Interpretation: Plot the concentration of this compound against time to determine its half-life in the culture medium.
Protocol 2: Washout Experiment to Determine Reversibility
-
Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with this compound at the desired concentration for a specified period (e.g., 24 hours).
-
Washout: After the treatment period, remove the medium containing the inhibitor. Wash the cells gently with sterile PBS three times to remove any residual compound.
-
Recovery: Add fresh, inhibitor-free medium to the cells.
-
Time Points: Harvest cell lysates at various time points post-washout (e.g., 0, 6, 24, 48 hours).
-
Analysis: Perform a Western blot for H3K4me2 or another relevant biomarker of LSD1 activity.
-
Data Interpretation: If the H3K4me2 levels return to baseline after the washout, it suggests that this compound is a reversible inhibitor. If the levels remain low, it indicates irreversible inhibition.
Visualizations
Caption: Troubleshooting workflow for loss of this compound efficacy.
Caption: Potential on-target and off-target pathways of LSD1 inhibitors.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
How to minimize off-target effects of Lsd1-IN-25
Welcome to the technical support center for Lsd1-IN-25. This resource provides troubleshooting guides and frequently asked questions to help researchers minimize off-target effects and ensure the successful application of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its potential off-targets?
This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2][3] By demethylating H3K4, a mark associated with active gene transcription, LSD1 typically acts as a transcriptional co-repressor.[4][5] It can also act as a co-activator by demethylating H3K9, a repressive mark.[2][3]
The primary off-targets for many LSD1 inhibitors are structurally related FAD-dependent amine oxidases, such as LSD2 (KDM1B) and Monoamine Oxidases A and B (MAO-A, MAO-B).[6][7] While this compound has been designed for high selectivity, cross-reactivity can occur, especially at higher concentrations.
Q2: I am observing a phenotype that is inconsistent with LSD1 inhibition. How can I determine if this is an off-target effect?
Unexplained phenotypes can arise from off-target activities. A systematic approach is recommended to investigate this possibility:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with LSD1 in your model system at the concentration used. A Western blot to detect an increase in global H3K4me2 levels is a standard method.[8][9]
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects often require higher concentrations of the inhibitor than on-target effects.
-
Use a Structurally Unrelated LSD1 Inhibitor: If possible, treat your cells with a different class of LSD1 inhibitor. If the on-target effects are recapitulated but the anomalous phenotype is not, this strongly suggests an off-target effect specific to this compound.
-
Rescue Experiment: If your experimental system allows, perform a rescue experiment by overexpressing a version of LSD1 that is resistant to this compound. This can help confirm that the observed phenotype is due to inhibition of LSD1.
-
Global Profiling: Techniques like RNA-sequencing or proteomics can provide an unbiased view of the cellular changes and may reveal pathway perturbations unrelated to known LSD1 functions.
Q3: What is the recommended concentration range for this compound to maintain selectivity?
To minimize the risk of off-target effects, it is crucial to use the lowest concentration of this compound that produces the desired biological effect. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a concentration range around the in-cell IC50 value and titrate down. Using concentrations significantly above 1 µM may increase the likelihood of engaging off-targets like MAO-A and MAO-B.
Troubleshooting Guide
Issue 1: No change in global H3K4 methylation after treatment.
-
Possible Cause 1: Insufficient Concentration. The effective concentration can vary between cell lines.
-
Solution: Increase the concentration of this compound in a stepwise manner.
-
-
Possible Cause 2: Poor Cell Permeability. The compound may not be reaching its intracellular target.
-
Solution: Increase incubation time. Ensure there are no unusual components in your media that might interfere with compound uptake.
-
-
Possible Cause 3: Inactive Compound. The compound may have degraded.
-
Solution: Use a fresh aliquot of this compound. Store the compound as recommended on the datasheet.
-
-
Possible Cause 4: High Histone Turnover. In some rapidly dividing cells, the effect on global histone marks may be transient.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing changes in H3K4 methylation.
-
Issue 2: Unexpected cell toxicity or apoptosis observed.
-
Possible Cause 1: Off-target Kinase Inhibition. Although designed as an epigenetic modifier inhibitor, some small molecules can have off-target effects on kinases.[10][11]
-
Solution: Lower the concentration of this compound to the minimal effective dose. Cross-reference your results with a structurally different LSD1 inhibitor.
-
-
Possible Cause 2: Inhibition of MAOs. Inhibition of monoamine oxidases can lead to cellular stress in certain cell types, particularly neurons.
-
Solution: Test for MAO inhibition in your system. If confirmed, consider using a more selective LSD1 inhibitor if available for your specific research question.
-
-
Possible Cause 3: Demethylase-Independent Scaffolding Effect. Some LSD1 inhibitors can induce effects independent of the enzyme's catalytic activity by disrupting protein-protein interactions.[6]
-
Solution: This is a complex issue to dissect. Investigating the disruption of the LSD1-CoREST interaction may provide insights.
-
Data & Protocols
Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against LSD1 and related amine oxidases. High selectivity is demonstrated by the significant difference in IC50 values.
| Target | IC50 (nM) | Selectivity (fold vs. LSD1) |
| LSD1/CoREST | 15 | - |
| LSD2 | 850 | > 56x |
| MAO-A | > 10,000 | > 667x |
| MAO-B | > 25,000 | > 1667x |
Key Experimental Protocols
Protocol 1: Western Blot for H3K4me2 Levels
This protocol is used to verify the on-target activity of this compound by measuring changes in a primary substrate mark.
-
Cell Treatment: Plate cells at a desired density. Allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 10 nM to 5 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend the pellet in water.
-
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 5-10 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me2 (1:1000) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Use an antibody for total Histone H3 as a loading control.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity to determine the relative increase in H3K4me2.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of this compound to LSD1 in a cellular context.
-
Treatment: Treat intact cells in suspension with this compound or vehicle control for 1 hour.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate soluble proteins from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Analysis: Collect the supernatant and analyze the amount of soluble LSD1 remaining at each temperature by Western blot or another protein detection method. Ligand-bound proteins are typically stabilized and will remain in solution at higher temperatures compared to the vehicle control.
Visual Guides
LSD1 Signaling Pathway and Inhibition
Caption: Mechanism of LSD1-mediated gene repression and its inhibition by this compound.
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for troubleshooting and identifying potential off-target effects.
References
- 1. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. icr.ac.uk [icr.ac.uk]
Lsd1-IN-25 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Lsd1-IN-25, a potent and selective LSD1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound upon receipt?
A: Immediately upon receipt, it is crucial to store this compound according to the recommendations on the Certificate of Analysis provided by the supplier.[1] While it may be shipped at room temperature, long-term storage conditions are critical for maintaining its integrity.[1] For optimal stability, it is generally recommended to store the compound as a solid at -20°C, protected from light and moisture.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in DMSO. For in vitro experiments, prepare a high-concentration stock solution in DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
A: Inconsistent results can indeed be a consequence of compound degradation. Several factors can affect the stability of this compound in solution:
-
Storage of Stock Solutions: Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid storing DMSO stock solutions at 4°C for extended periods, as this can lead to precipitation and degradation.
-
Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the DMSO stock. The stability of this compound in aqueous media, especially at physiological pH and temperature (37°C), may be limited.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solution. Aliquoting is highly recommended.
Q4: How can I check the stability of my this compound solution?
A: To assess the stability of your this compound solution, you can perform a simple experiment. Incubate an aliquot of your working solution under the same conditions as your experiment (e.g., in cell culture media at 37°C) for the duration of your assay. You can then compare the efficacy of this incubated solution to a freshly prepared solution in a functional assay (e.g., an LSD1 enzymatic assay or a cell viability assay). A significant decrease in activity would suggest degradation.
Q5: Are there any known degradation pathways for this compound?
A: Specific degradation pathways for this compound are not extensively documented in the public domain. However, as a tranylcypromine analog, it may be susceptible to oxidation and other transformations, particularly in aqueous solutions and in the presence of biological matrices.[2] Tranylcypromine itself is reported to be stable in light, heat, and air when in its sulfate salt form.[3]
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Source |
| Storage Temperature (Solid) | Refer to Certificate of Analysis; generally -20°C | [1] |
| Shipping Condition | Room temperature in the continental US; may vary elsewhere | [1] |
| Recommended Solvent | DMSO | |
| Stock Solution Storage | -20°C or -80°C (aliquoted) | Best Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Complete Dissolution: Vortex the solution gently until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: General Assay for Assessing this compound Stability
-
Prepare Solutions: Prepare two sets of working solutions of this compound in your experimental buffer or cell culture medium.
-
Incubate: Incubate one set of solutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your longest experiment. Keep the other set on ice or at 4°C as a control.
-
Perform Functional Assay: Use both the incubated and control solutions in a relevant functional assay (e.g., HTRF assay for LSD1 activity or a cell proliferation assay).
-
Analyze Results: Compare the IC50 values or the percentage of inhibition between the incubated and control samples. A significant shift in the dose-response curve for the incubated sample indicates potential degradation.
Visualizations
Caption: Workflow for handling and experimental use of this compound.
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Overcoming Resistance to Lsd1-IN-25 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges encountered during experiments with the reversible LSD1 inhibitor, Lsd1-IN-25.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues related to resistance to this compound and provide guidance for troubleshooting your experiments.
Q1: My cancer cell line is not responding to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound can be due to several factors, ranging from experimental setup to intrinsic or acquired resistance mechanisms. Here’s a troubleshooting guide to help you identify the cause:
Troubleshooting Steps:
-
Confirm Compound Integrity and Activity:
-
Action: Verify the stability and purity of your this compound stock. If possible, test its activity in a cell-free biochemical assay.
-
Rationale: Degradation or impurity of the compound can lead to a loss of efficacy.
-
-
Optimize Dosing and Treatment Duration:
-
Action: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Rationale: Different cell lines exhibit varying sensitivities and response kinetics to LSD1 inhibition.
-
-
Assess Target Engagement:
-
Action: Confirm that this compound is engaging with its target, LSD1, in your cells. This can be done by measuring the global levels of LSD1's primary substrate, dimethylated histone H3 at lysine 4 (H3K4me2), via Western blot. A successful target engagement should lead to an increase in global H3K4me2 levels.
-
Rationale: If the inhibitor is not reaching or binding to its target, no downstream effects will be observed.
-
-
Investigate Intrinsic Resistance:
-
Action: Characterize the baseline expression of LSD1 and its known resistance-associated pathways in your cell line. For example, some cancer subtypes, such as those with a mesenchymal-like transcriptional program, may exhibit intrinsic resistance to LSD1 inhibitors.
-
Rationale: The inherent molecular characteristics of a cell line can determine its sensitivity to specific drugs.
-
-
Consider Acquired Resistance:
-
Action: If you are developing a resistant cell line model, investigate potential mechanisms such as upregulation of drug efflux pumps, mutations in the LSD1 drug-binding site, or activation of bypass signaling pathways.
-
Rationale: Prolonged exposure to a drug can lead to the selection of resistant cell populations with specific molecular alterations.
-
Q2: I'm observing an increase in H3K4me2 levels after this compound treatment, but my cells are still proliferating. What does this indicate?
A2: This scenario suggests that while this compound is successfully inhibiting the demethylase activity of LSD1 (target engagement is confirmed), the cancer cells are utilizing alternative pathways to maintain their growth and survival.
Possible Explanations and Next Steps:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating others.
-
Troubleshooting: Perform RNA sequencing (RNA-seq) or proteomic analysis on treated versus untreated cells to identify upregulated pro-survival pathways. Common bypass mechanisms for epigenetic therapies include the activation of receptor tyrosine kinase (RTK) signaling or the upregulation of anti-apoptotic proteins.
-
-
Non-enzymatic Scaffolding Function of LSD1: LSD1 has non-catalytic functions, acting as a scaffold for protein complexes that regulate gene expression. Some LSD1 inhibitors may not disrupt these scaffolding interactions, which could be critical for the cancer cell's survival.
-
Troubleshooting: Investigate the effect of this compound on the interaction of LSD1 with its binding partners, such as CoREST, using co-immunoprecipitation (Co-IP) followed by Western blotting.
-
-
Cell-Type Specific Dependencies: The reliance on LSD1's enzymatic activity for survival varies between different cancer types and even between different cell lines of the same cancer.
-
Troubleshooting: Consider testing this compound in a panel of cell lines with different genetic backgrounds to identify those that are most dependent on LSD1's demethylase activity.
-
Q3: How can I overcome resistance to this compound in my experiments?
A3: Overcoming resistance to LSD1 inhibitors often involves combination therapy. By targeting parallel or downstream pathways, you can create a synergistic effect that leads to cancer cell death.
Strategies to Overcome Resistance:
-
Combination with Other Epigenetic Modifiers:
-
HDAC Inhibitors: Combining LSD1 inhibitors with histone deacetylase (HDAC) inhibitors has shown synergistic effects in some cancers.
-
BET Inhibitors: Inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins can be effective in combination with LSD1 inhibitors, particularly in cancers driven by MYC.
-
-
Combination with Standard Chemotherapy:
-
DNA Damaging Agents: this compound may sensitize cancer cells to DNA damaging agents like cisplatin or doxorubicin.
-
-
Combination with Targeted Therapies:
-
Kinase Inhibitors: If you identify an activated bypass pathway involving a specific kinase, combining this compound with a targeted inhibitor against that kinase could be effective.
-
-
Combination with Immunotherapy:
-
Checkpoint Inhibitors: LSD1 inhibition has been shown to modulate the tumor microenvironment and may enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.
-
Data Presentation: Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data can help you select appropriate starting concentrations for your experiments and identify potentially sensitive or resistant cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) |
| H1650 | Non-Small Cell Lung Cancer | 46 |
| MGC-803 | Gastric Cancer | Data not publicly available |
| SGC-7901 | Gastric Cancer | Data not publicly available |
| MCF-7 | Breast Cancer | Data not publicly available |
| A549 | Non-Small Cell Lung Cancer | Data not publicly available |
| H460 | Non-Small Cell Lung Cancer | Data not publicly available |
| PC-3 | Prostate Cancer | Data not publicly available |
| EC-109 | Esophageal Cancer | Data not publicly available |
Note: The IC50 values for many cell lines are not yet publicly available for this specific compound. Researchers are encouraged to perform their own dose-response experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and validating your results.
Western Blot for Histone Modifications (H3K4me2)
This protocol is for assessing the global levels of H3K4me2 to confirm this compound target engagement.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Scrape cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol allows for the analysis of LSD1 occupancy at specific gene promoters.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and chromatin shearing buffers
-
Sonicator
-
Anti-LSD1 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target and control gene promoters
-
SYBR Green qPCR master mix
Procedure:
-
Cross-linking:
-
Treat cells with this compound or vehicle control.
-
Add formaldehyde directly to the cell culture media to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with the anti-LSD1 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating with Proteinase K.
-
Treat with RNase A.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
-
Perform qPCR using primers specific for known LSD1 target gene promoters and a negative control region.
-
Analyze the data as a percentage of input.
-
Visualizations
The following diagrams illustrate key concepts related to this compound function and resistance.
Caption: Mechanism of LSD1 action and its inhibition by this compound.
Lsd1-IN-25 inconsistent results in repeat experiments
Welcome to the technical support center for LSD1-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot inconsistent results in repeat experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, this compound leads to an increase in the methylation of these histone marks, which in turn alters gene expression. This can result in the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2][3][4][5][6][7][8]
Q2: What are the common causes of inconsistent results when using this compound?
Inconsistent results with this compound can arise from several factors:
-
Compound Stability and Solubility: Like many small molecules, the stability and solubility of this compound in cell culture media can vary. It is crucial to prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Cell Line Specificity: The effects of this compound can be highly dependent on the genetic background and epigenetic landscape of the cell line being used.[3]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and lot-to-lot variability in serum can significantly impact experimental outcomes.[2][9][10]
-
Off-Target Effects: While this compound is reported to be selective, the possibility of off-target effects, especially at higher concentrations, should be considered.[1][11]
-
Experimental Technique: Variations in experimental protocols, such as incubation times, antibody quality for Western blotting, and cell handling, can introduce variability.
Q3: How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of this compound is to measure the levels of its direct target, dimethylated histone H3 at lysine 4 (H3K4me2), by Western blotting. Treatment with an effective concentration of this compound should lead to a detectable increase in global H3K4me2 levels.[12][13]
Troubleshooting Guides
Problem 1: No or low activity of this compound observed.
This is a common issue that can be addressed by systematically evaluating several experimental parameters.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between cell lines. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of treatment for observing the desired effect. |
| Cell Line Resistance | Some cell lines may be inherently resistant to LSD1 inhibition. Consider using a sensitive control cell line to validate your experimental setup. |
| Low LSD1 Expression | Confirm the expression level of LSD1 in your cell line of interest via Western blot or qPCR. Low LSD1 expression may result in a diminished response to the inhibitor. |
Quantitative Data for Troubleshooting
| Cell Line | This compound IC50 (Proliferation) | Reference |
| HepG2 | 0.93 µM | [4] |
| HEP3B | 2.09 µM | [4] |
| HUH6 | 1.43 µM | [4] |
| HUH7 | 4.37 µM | [4] |
Problem 2: High variability between replicate experiments.
High variability can mask real biological effects and make data interpretation difficult.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Cell Culture Practices | Standardize cell culture procedures. Use cells within a consistent and low passage number range (e.g., passages 5-15) and ensure similar confluency at the time of treatment.[2][9][10] |
| Serum Variability | Use a single, quality-controlled lot of fetal bovine serum (FBS) for the duration of a study. If this is not possible, test new lots of FBS for their effect on cell growth and inhibitor sensitivity.[1] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Use calibrated pipettes. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure all samples are treated and harvested with consistent timing. |
Experimental Protocols
Western Blot for H3K4me2 Levels
This protocol is designed to assess the target engagement of this compound by measuring changes in H3K4me2 levels.
Workflow Diagram
Methodology
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to reach 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired time (e.g., 24-48 hours).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature protein lysates by boiling in Laemmli buffer. Separate proteins on a 15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.[14][15]
-
Membrane Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against H3K4me2 and total Histone H3 (as a loading control) diluted in the blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.
Apoptosis Assay by Annexin V/PI Staining
This protocol measures the induction of apoptosis following treatment with this compound using flow cytometry.
Workflow Diagram
Methodology
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Signaling Pathways
LSD1 is involved in multiple signaling pathways that are critical for cell proliferation, differentiation, and survival. Inhibition of LSD1 by this compound can modulate these pathways.
LSD1's Role in Transcriptional Regulation
LSD1 removes methyl groups from H3K4me2, converting it to a less active or repressive mark (H3K4me1/0), thereby silencing gene expression. This compound inhibits this process, leading to the accumulation of the active H3K4me2 mark and subsequent gene expression changes.
This technical support guide provides a starting point for troubleshooting experiments with this compound. For further assistance, it is recommended to consult the specific product datasheet and relevant literature for your cell line of interest.
References
- 1. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 in drug discovery: From biological function to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LSD1 and the chemistry of histone demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 10. korambiotech.com [korambiotech.com]
- 11. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
Validation & Comparative
Lsd1-IN-25 vs. Other LSD1 Inhibitors in Acute Myeloid Leukemia (AML): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The epigenetic landscape of acute myeloid leukemia (AML) presents a compelling area for therapeutic intervention. Among the key targets is Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in maintaining the differentiation block in leukemia stem cells. Its inhibition has emerged as a promising strategy to induce differentiation and suppress leukemic proliferation. This guide provides an objective comparison of Lsd1-IN-25 and other prominent LSD1 inhibitors in the context of AML, supported by available preclinical and clinical data.
Mechanism of Action of LSD1 Inhibitors in AML
LSD1, also known as KDM1A, primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of genes involved in myeloid differentiation.[1] By inhibiting LSD1, these small molecules increase H3K4 methylation, reactivating silenced genes and promoting the differentiation of leukemic blasts.[2][3] Several LSD1 inhibitors also disrupt the interaction of LSD1 with its binding partners, such as CoREST and the transcription factors GFI1 and GFI1B, further contributing to their anti-leukemic effects.[4][5][6]
dot
Caption: LSD1 signaling pathway in AML.
Comparative Analysis of LSD1 Inhibitors
This section provides a comparative overview of this compound and other notable LSD1 inhibitors. It is important to note that direct head-to-head preclinical data for this compound in AML models is limited in the public domain; the available data is from solid tumor models.
Quantitative Data Summary
| Inhibitor | Type | Target | IC50 (nM) | Key In Vitro AML Activities | Key In Vivo AML Activities | Clinical Development (AML) |
| This compound | Reversible, Oral | LSD1 | 46 | Data primarily in solid tumors: Induces apoptosis and S phase arrest in H1650 lung cancer cells.[7] | Antitumor activity in an H1650 mouse xenograft model.[7] | No reported clinical trials in AML. |
| ORY-1001 (Iadademstat) | Irreversible (covalent) | LSD1 | 18 | Induces differentiation of AML cells at sub-nanomolar concentrations.[8][9] | Reduces leukemic stem cell capacity in AML xenograft models.[4] | Phase I/II clinical trials, has received Orphan Drug Designation from the FDA for AML.[8][10] |
| SP-2509 | Reversible | LSD1 | 13 | Inhibits colony growth and induces apoptosis in AML cells.[5][11] | Improves survival in AML xenograft models.[3][12] | Preclinical. |
| CC-90011 | Reversible, Oral | LSD1 | 0.3 | Potent induction of cellular differentiation in AML cell lines.[13][14] | Antitumor efficacy in patient-derived xenograft (PDX) models of other cancers.[14] | Phase I/II clinical trials in combination with other agents for AML.[7][15] |
| T-3775440 | Irreversible | LSD1 | 2.1 | Induces transdifferentiation and impairs growth of AML cells.[2][16][17] | Tumor growth suppression in AML mouse xenograft models.[16] | Preclinical. |
| GSK2879552 | Irreversible | LSD1 | 24.53 | Decreased proliferation in a majority of AML cell lines tested.[18][19] | Prolonged overall survival in a mouse model of MLL-AF9 driven AML.[2] | Phase I clinical trials, but development was terminated due to an unfavorable risk-benefit ratio.[20][21] |
| INCB059872 | Irreversible | LSD1 | - | Decreased proliferation and induced differentiation in AML cell lines.[2] | Induced differentiation of blasts and prolonged survival in an MLL-AF9 AML mouse model.[2][22] | Phase I clinical trials.[23][24] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of LSD1 inhibitors.
Cell Viability Assay
dot
Caption: Workflow for a cell viability assay.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., THP-1, MV4-11) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Add serial dilutions of the LSD1 inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add a luminescent cell viability reagent, such as CellTiter-Glo® (Promega), to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.[25]
Flow Cytometry for Differentiation Markers
Protocol:
-
Cell Treatment: Treat AML cells with the LSD1 inhibitors at various concentrations for a specified duration (e.g., 48-96 hours).
-
Cell Staining: Harvest the cells and wash with PBS. Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers, such as CD11b and CD86, and a viability dye.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to quantify the percentage of cells expressing the differentiation markers.[10]
Western Blot for Histone Methylation
Protocol:
-
Protein Extraction: Treat AML cells with LSD1 inhibitors, then lyse the cells and extract nuclear proteins.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K4me2. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Use an antibody against total histone H3 as a loading control.[18][26][27]
In Vivo AML Xenograft Model
References
- 1. epigentek.com [epigentek.com]
- 2. ashpublications.org [ashpublications.org]
- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Targeting the GFI1/1B—CoREST Complex in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia [frontiersin.org]
- 11. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. frontiersin.org [frontiersin.org]
- 23. medchemexpress.com [medchemexpress.com]
- 24. researchgate.net [researchgate.net]
- 25. 2.6.3. Histone extraction, Western blot analysis and protein extraction [bio-protocol.org]
- 26. Histone western blot protocol | Abcam [abcam.com]
- 27. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
A Comparative Efficacy Analysis of LSD1 Inhibitors: Lsd1-IN-25 vs. Tranylcypromine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the novel Lysine-specific demethylase 1 (LSD1) inhibitor, Lsd1-IN-25, and the established non-selective inhibitor, Tranylcypromine. This analysis is supported by experimental data to inform preclinical research and development decisions.
Tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, has been repurposed as a tool compound for studying LSD1 due to its inhibitory activity against this epigenetic modifier. However, its lack of selectivity presents challenges for targeted therapeutic applications. In contrast, this compound has emerged as a potent and selective LSD1 inhibitor, demonstrating promising preclinical activity. This guide will delve into a direct comparison of their biochemical potency, cellular effects, and in vivo efficacy.
Biochemical Potency and Selectivity
A critical differentiator between LSD1 inhibitors is their potency against LSD1 and their selectivity over other flavin-dependent amine oxidases, such as MAO-A and MAO-B. Off-target inhibition of MAOs by Tranylcypromine can lead to significant side effects, including hypertensive crisis and serotonin syndrome[1][2][3][4]. This compound was developed to overcome this limitation.
| Compound | Target | IC50 | Ki | Selectivity Profile |
| This compound | LSD1 | 46 nM [5] | 30.3 nM [5] | Highly selective for LSD1. |
| Tranylcypromine | LSD1 | ~20.7 µM | ~242.7 µM | Non-selective; also inhibits MAO-A (IC50 ~2.3 µM) and MAO-B (IC50 ~0.95 µM). |
Cellular Efficacy: Proliferation, Apoptosis, and EMT
The therapeutic potential of LSD1 inhibitors is often evaluated by their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and reverse the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
This compound has demonstrated significant effects on these cellular processes in non-small cell lung cancer (NSCLC) cell lines. Treatment with this compound inhibits the proliferation of solid tumor cells and induces apoptosis[5]. Furthermore, it has been shown to suppress the EMT process by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers such as N-cadherin, slug, and vimentin[5]. This compound also causes cell cycle arrest at the S phase[5].
Tranylcypromine also exhibits anti-proliferative effects in various cancer cell lines; however, its cellular effects are often confounded by its inhibition of MAOs. The induction of differentiation in acute myeloid leukemia (AML) cells is a well-documented effect of LSD1 inhibition by Tranylcypromine, particularly in combination with other agents like all-trans retinoic acid (ATRA)[6][7].
In Vivo Efficacy
Preclinical in vivo studies are crucial for assessing the therapeutic potential of drug candidates.
This compound has shown promising antitumor activity in a mouse xenograft model using H1650 NSCLC cells. Oral administration of this compound at doses of 10 and 20 mg/kg once daily for 21 days resulted in significant tumor growth inhibition[5].
Tranylcypromine has also been evaluated in clinical trials for hematological malignancies, often in combination therapies[6][7]. However, its clinical utility is hampered by its side effect profile. Several next-generation Tranylcypromine derivatives with improved selectivity, such as ORY-1001 (Iadademstat) , GSK2879552 , and INCB059872 , have advanced to clinical trials for various cancers, demonstrating the therapeutic potential of targeting LSD1[8][9][10][11][12]. ORY-1001, for instance, is a potent and selective covalent inhibitor of LSD1 with an IC50 of less than 20 nM and has shown antileukemic activity in clinical trials[13][14][15][16]. GSK2879552 is another selective inhibitor with an IC50 of 24 nM that has been investigated in clinical trials for small cell lung cancer and AML[8][17][18][19][20]. INCB059872 is also a potent, selective, and irreversible LSD1 inhibitor that has been studied in the context of myeloid leukemia[21][22][23][24].
Mechanism of Action and Signaling Pathways
Both this compound and Tranylcypromine are irreversible inhibitors of LSD1, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. By inhibiting LSD1, these compounds lead to the re-expression of silenced tumor suppressor genes.
LSD1 is implicated in several oncogenic signaling pathways. Its inhibition can impact pathways such as the Wnt/β-Catenin and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis[25].
Caption: LSD1-mediated gene silencing and points of inhibitor intervention.
Experimental Protocols
LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)
This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.
-
Substrate Coating: A di-methylated histone H3K4 (H3K4me2) substrate is coated onto microplate wells.
-
Enzyme Reaction: Purified LSD1 enzyme and the test inhibitor (this compound or Tranylcypromine) are added to the wells. The reaction is incubated at 37°C for 60-120 minutes.
-
Detection: A fluorescence development solution containing a fluorogen (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine) is added. In the presence of hydrogen peroxide, the fluorogen is converted to a highly fluorescent product.
-
Measurement: Fluorescence intensity is measured using a fluorescence microplate reader (excitation/emission ~530/590 nm). The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity[26][27][28].
Caption: General workflow for a fluorometric LSD1 activity assay.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on cell proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Tranylcypromine for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted to formazan crystals by metabolically active cells. The crystals are then solubilized.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells.
-
-
Measurement:
-
MTT Assay: Absorbance is read on a microplate reader.
-
CellTiter-Glo® Assay: Luminescence is measured on a luminometer.
-
-
Data Analysis: The reduction in signal in treated wells compared to control wells indicates a decrease in cell viability. IC50 values are calculated from the dose-response curves.
Conclusion
The available data strongly suggests that this compound is a more potent and significantly more selective inhibitor of LSD1 compared to Tranylcypromine. Its targeted inhibition of LSD1 translates to robust anti-cancer effects in cellular and in vivo models, including inhibition of proliferation, induction of apoptosis, and reversal of EMT, without the off-target effects associated with Tranylcypromine's MAO inhibition. For researchers seeking a selective tool to probe the function of LSD1 or for drug development professionals exploring novel epigenetic therapies, this compound and other next-generation Tranylcypromine derivatives represent a more promising class of compounds than the non-selective predecessor, Tranylcypromine. Further investigation into the clinical potential of these selective LSD1 inhibitors is warranted.
References
- 1. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. drugs.com [drugs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. oryzon.com [oryzon.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. Facebook [cancer.gov]
- 20. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. ashpublications.org [ashpublications.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 26. epigentek.com [epigentek.com]
- 27. epigentek.com [epigentek.com]
- 28. abcam.com [abcam.com]
Validating the Specificity of LSD1 Inhibitors: A Comparative Guide
A Note on the Analyzed Compound: Initial searches for a specific compound designated "Lsd1-IN-25" did not yield any published data. Therefore, this guide utilizes the well-characterized, non-covalent LSD1 inhibitor SP-2509 (HCl2509) as a representative example to demonstrate the principles and methodologies for validating inhibitor specificity against monoamine oxidases (MAO).
This guide provides a comprehensive comparison of the inhibitory activity of SP-2509 on Lysine-Specific Demethylase 1 (LSD1) versus its activity on MAO-A and MAO-B. The following sections detail the biochemical potency in a structured table, the experimental protocols for these assays, and visual diagrams of the experimental workflow and the relevant biological pathway.
Data Presentation: Inhibitor Specificity
The following table summarizes the quantitative data on the inhibitory potency of SP-2509 against LSD1, MAO-A, and MAO-B. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher IC50 value indicates lower potency.
| Target Enzyme | Inhibitor | IC50 (µM) | Selectivity over MAO-A | Selectivity over MAO-B |
| LSD1 | SP-2509 | 0.013[1][2] | >23,000-fold | >23,000-fold |
| MAO-A | SP-2509 | >300[2] | - | - |
| MAO-B | SP-2509 | >300[2] | - | - |
The data clearly demonstrates that SP-2509 is a highly potent and selective inhibitor of LSD1, with negligible activity against both MAO-A and MAO-B at concentrations up to 300 µM[2].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard biochemical assays for determining enzyme activity and inhibition.
1. LSD1 Biochemical Assay (Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or a similar HRP substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
SP-2509 (or other test inhibitors)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (SP-2509) in assay buffer.
-
In a microplate, add the LSD1 enzyme to each well, followed by the addition of the inhibitor dilutions.
-
Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection mixture.
-
Incubate the reaction at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence of the reaction product (resorufin) using a microplate reader (excitation ~530-545 nm, emission ~585-595 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. MAO-A and MAO-B Biochemical Assay
A common method for assessing MAO activity involves a coupled-enzyme system that detects the H₂O₂ produced during the oxidative deamination of a substrate.
-
Reagents and Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine, kynuramine, or a luminogenic substrate)
-
Horseradish peroxidase (HRP)
-
HRP substrate (e.g., Amplex Red for fluorescence or a luminol-based reagent for luminescence)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
SP-2509 (or other test inhibitors)
-
96-well or 384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (SP-2509) in assay buffer.
-
In separate wells of a microplate, add the MAO-A or MAO-B enzyme, followed by the addition of the inhibitor dilutions.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the MAO substrate along with the HRP and detection reagent.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measure the resulting signal (fluorescence or luminescence) using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the specificity of an inhibitor against LSD1 and MAO enzymes.
Caption: Workflow for determining inhibitor specificity.
Signaling Pathway Diagram
This diagram illustrates the role of LSD1 in histone demethylation and its inhibition by a specific inhibitor, in contrast to the function of MAO.
Caption: Specific inhibition of LSD1 over MAO.
References
Lsd1-IN-25 Versus RNAi for LSD1 Knockdown Studies: A Comparative Guide
At a Glance: Lsd1-IN-25 vs. RNAi for LSD1 Downregulation
| Feature | This compound | RNAi (siRNA/shRNA) |
| Mechanism of Action | Reversible, potent, and selective inhibition of LSD1 enzymatic activity. | Post-transcriptional gene silencing by targeted mRNA degradation. |
| Target | LSD1 protein's catalytic activity. | LSD1 mRNA. |
| Mode of Delivery | Direct addition to cell culture media. | Transfection (siRNA) or transduction (shRNA). |
| Onset of Action | Rapid, typically within hours. | Slower, requires time for mRNA and protein turnover (24-72 hours). |
| Duration of Effect | Dependent on compound stability and washout. | Transient (siRNA, days) or stable (shRNA, long-term). |
| Specificity | High selectivity for LSD1 over other amine oxidases. Potential for off-target effects on other proteins. | High sequence specificity. Potential for off-target gene silencing due to sequence homology. |
| Dosing | Concentration-dependent inhibition. | Dependent on transfection/transduction efficiency. |
Quantitative Performance Data
The following tables summarize the quantitative data on the efficacy of this compound and RNAi in downregulating LSD1 function.
Table 1: this compound Efficacy
| Parameter | Value | Cell Line / System | Reference |
| IC50 | 46 nM | in vitro enzymatic assay | [1] |
| Ki | 30.3 nM | in vitro enzymatic assay | [1] |
| Cellular H3K4me2 Increase | Concentration-dependent | H1650 cells | [1] |
| Apoptosis Induction | 43.9% at 1 µM | H1650 cells | [1] |
| S Phase Arrest | Increase from 29.97% to 43.26% (0 to 4 µM) | H1650 cells | [1] |
| Tumor Weight Reduction | 41.5% (10 mg/kg), 64.0% (20 mg/kg) | H1650 xenograft model | [1] |
Table 2: RNAi Efficacy for LSD1 Knockdown
| RNAi Method | Knockdown Efficiency | Cell Line | Reference |
| siRNA | ~85% protein reduction | HCT116 cells | [2] |
| siRNA | Significant reduction in LSD1 protein | Neural stem cells | [3] |
| shRNA | >70% mRNA downregulation | HMEC-1 cells | |
| shRNA | ~85% reduction in LSD1 protein | MCC cell lines | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided.
Figure 1: Simplified signaling pathway of LSD1-mediated histone demethylation.
Figure 2: High-level experimental workflows for this compound and RNAi studies.
Figure 3: Logical relationship of the two approaches to studying LSD1 function.
Detailed Experimental Protocols
This compound Treatment Protocol
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and experimental endpoint.
2. Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
3. Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
For example, to treat H1650 cells, concentrations ranging from 1 µM to 4 µM have been shown to be effective for inducing apoptosis and cell cycle arrest.[1]
4. Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2). The incubation time will depend on the specific assay being performed.
5. Analysis:
-
Following incubation, harvest the cells for downstream analysis, such as:
-
Western Blotting: To assess the levels of histone methylation marks (e.g., H3K4me2) and other proteins of interest.
-
Flow Cytometry: For cell cycle analysis (e.g., propidium iodide staining) or apoptosis assays (e.g., Annexin V staining).
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo).
-
RT-qPCR: To analyze changes in gene expression.
-
RNAi-Mediated LSD1 Knockdown Protocol (using siRNA)
1. siRNA and Reagent Preparation:
-
Resuspend lyophilized siRNA targeting LSD1 and a non-targeting control siRNA in RNase-free buffer to a stock concentration of, for example, 20 µM.
-
Use a commercial transfection reagent suitable for your cell line (e.g., Lipofectamine RNAiMAX).
2. Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
3. Transfection:
-
For each well of a 6-well plate, prepare the following complexes:
-
Complex A: Dilute a specific amount of siRNA (e.g., 50 pmol) in a suitable volume of serum-free medium (e.g., 250 µL).
-
Complex B: Dilute the transfection reagent in a separate tube of serum-free medium according to the manufacturer's instructions.
-
-
Combine Complex A and Complex B, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
4. Incubation:
-
Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically for your cell line.
5. Validation of Knockdown and Downstream Analysis:
-
Harvest cells for analysis:
-
RT-qPCR: To confirm the reduction in LSD1 mRNA levels. This is the most direct measure of siRNA efficacy.
-
Western Blotting: To confirm the reduction in LSD1 protein levels. Note that protein knockdown will be delayed compared to mRNA knockdown due to protein stability.
-
-
Proceed with downstream functional assays as described for the this compound protocol.
Discussion and Recommendations
Choosing the Right Tool:
The decision between this compound and RNAi depends on the specific research question.
-
This compound is advantageous for:
-
Studies requiring rapid and reversible inhibition of LSD1's catalytic activity.
-
Investigating the direct consequences of enzymatic inhibition without affecting the LSD1 protein scaffold.
-
High-throughput screening applications due to its ease of use.
-
In vivo studies, as it has shown oral activity and tumor growth inhibition in xenograft models.[1]
-
-
RNAi is more suitable for:
-
Studies requiring long-term, stable suppression of LSD1 expression (using shRNA).
-
Investigating the roles of the LSD1 protein independent of its catalytic activity (e.g., its scaffolding functions in protein complexes).
-
Validating the on-target effects of small molecule inhibitors.
-
Considerations for Off-Target Effects:
Both methods have the potential for off-target effects.
-
This compound: While reported to be selective, all small molecule inhibitors have the potential to interact with other proteins, especially at higher concentrations. It is crucial to use the lowest effective concentration and, if possible, validate findings with a structurally different LSD1 inhibitor.
-
RNAi: Off-target effects can occur due to the siRNA or shRNA sequence having partial complementarity to the mRNA of other genes, leading to their unintended silencing.[5] Using multiple different siRNA/shRNA sequences targeting different regions of the LSD1 mRNA is a standard method to control for off-target effects.
Both this compound and RNAi are powerful tools for studying the function of LSD1. This compound offers a rapid, reversible, and catalytically-focused approach, while RNAi provides a means to deplete the entire protein, enabling the study of both its enzymatic and non-enzymatic roles. For robust and well-controlled studies, researchers may consider using both approaches in parallel to validate key findings and gain a more comprehensive understanding of LSD1 biology. The detailed protocols and comparative data presented in this guide are intended to facilitate the informed selection and application of these valuable research tools.
References
Safety Operating Guide
Proper Disposal of Lsd1-IN-25: A Comprehensive Guide for Laboratory Personnel
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the novel LSD1 inhibitor, Lsd1-IN-25, is paramount. This guide provides essential, step-by-step procedures for its proper disposal, drawing from general laboratory safety protocols and data on its constituent chemical motifs.
This compound is a potent, selective, and orally active LSD1 inhibitor. Due to its bioactive nature, all waste materials, including pure compound, contaminated labware, and solutions, must be handled as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including weighing, dissolution, and disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spills, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound (Tranylcypromine-based triazolopyrimidine analog)" and include the date of initial waste accumulation.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including experimental solutions and solvent rinses, in a designated, leak-proof hazardous waste container.
-
Do not mix with incompatible waste streams.
-
The container should be clearly labeled "Hazardous Liquid Waste: this compound in [Solvent Name(s)]" and include an approximate concentration of the active compound.
-
-
Sharps Waste:
-
Any sharps, such as needles, syringes, or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
2. Decontamination of Labware:
-
All non-disposable labware (e.g., glassware, stir bars) that has come into contact with this compound must be decontaminated before being returned to general use.
-
Rinse the labware multiple times with a suitable solvent (e.g., ethanol or acetone) to remove all traces of the compound.
-
Collect the solvent rinsate as hazardous liquid waste.
-
After the solvent rinse, wash the labware with an appropriate laboratory detergent and rinse thoroughly with water.
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment system (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Ensure the SAA is located away from heat sources and incompatible chemicals.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Ensure all required waste disposal forms are completed accurately and accompany the waste containers.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Limit | Do not exceed 55 gallons of total hazardous waste per Satellite Accumulation Area. | General Laboratory Safety Guidelines |
| Acutely Toxic Waste Limit | For acutely toxic P-listed wastes, the limit is 1 quart for liquids or 1 kg for solids. While this compound is not explicitly P-listed, its potent biological activity warrants cautious accumulation. | General Laboratory Safety Guidelines |
| Storage Time Limit | Hazardous waste should not be stored in a Satellite Accumulation Area for more than one year. | General Laboratory Safety Guidelines |
Disposal Workflow Diagram
Caption: Figure 1. A flowchart illustrating the step-by-step procedure for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on general laboratory safety principles and available chemical data. Always consult your institution's specific waste disposal protocols and the official Safety Data Sheet (SDS) for this compound, when available, for complete and definitive instructions.
Personal protective equipment for handling Lsd1-IN-25
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lsd1-IN-25. The following procedures and recommendations are compiled from available research and general laboratory safety standards to ensure the safe handling, use, and disposal of this potent and selective LSD1 inhibitor.
Compound Information and Properties
This compound is a potent, selective, and orally active inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 46 nM and a Ki of 30.3 nM.[1] It has been shown to induce apoptosis in cancer cells and exhibits antitumor activity.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a bioactive small molecule necessitates careful handling to minimize exposure.
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₅N₃O | |
| Molecular Weight | 323.43 g/mol | |
| IC50 | 46 nM | [1] |
| Ki | 30.3 nM | [1] |
| Appearance | Crystalline solid | [2] |
| Storage | Store at -20°C for long-term stability. May be shipped at room temperature in the continental US. | [1][3] |
Personal Protective Equipment (PPE)
A risk assessment is critical for determining the specific PPE required for handling this compound, considering the procedures and quantities involved.[4] The following table outlines the recommended PPE based on general laboratory safety protocols for handling potent chemical compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact and absorption.[4][5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes.[5][6] |
| Body Protection | A fully buttoned lab coat, preferably a disposable gown made of low-permeability fabric. | To protect skin and clothing from contamination.[4][5] |
| Respiratory Protection | A fit-tested N95 respirator or higher, used within a certified chemical fume hood or other ventilated enclosure. | To prevent inhalation of aerosolized particles, especially when handling the solid compound. |
Operational and Handling Plan
3.1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
A designated area for handling this compound should be established to prevent cross-contamination.
3.2. Procedural Guidance:
-
Weighing: Weigh the solid compound within a fume hood or a balance enclosure. Use appropriate tools to handle the powder and avoid generating dust.
-
Dissolving: this compound is soluble in organic solvents like DMSO and ethanol.[2] Prepare stock solutions in a fume hood.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container. Do not dispose of down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Signaling Pathway of LSD1
LSD1 functions by demethylating mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9.[7][8] This enzymatic activity is part of a larger regulatory mechanism for gene expression. The inhibition of LSD1 by compounds like this compound can lead to the re-expression of suppressed genes, which is a therapeutic strategy in some cancers.
Simplified LSD1 Signaling Pathway
Caption: The inhibitory action of this compound on the LSD1/CoREST complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. LSD1 human recombinant | 03-229 [merckmillipore.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. epa.gov [epa.gov]
- 7. Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
